tert-butyl 5-fluoro-1H-indole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 5-fluoroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZRVRIBJPHEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563252 | |
| Record name | tert-Butyl 5-fluoro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-47-5 | |
| Record name | 1,1-Dimethylethyl 5-fluoro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129822-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-fluoro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 5-fluoro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key building block in medicinal chemistry and drug development. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative and characterization data in a clear, accessible format.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves to increase the compound's stability and solubility in organic solvents, facilitating its use in subsequent synthetic transformations. This guide outlines the straightforward and efficient N-Boc protection of 5-fluoro-1H-indole.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the N-protection of commercially available 5-fluoro-1H-indole. This reaction is most commonly carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).
Caption: Synthetic workflow for the N-Boc protection of 5-fluoro-1H-indole.
Data Presentation
Table 1: Properties of Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-fluoro-1H-indole | C₈H₆FN | 135.14 | 45-51 | Almost white to pale yellow powder |
| This compound | C₁₃H₁₄FNO₂ | 235.25 | Not Reported | Not Reported |
Table 2: Summary of a Typical Reaction Protocol
| Parameter | Value |
| Starting Material | 5-fluoro-1H-indole |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 87-98% (based on analogous reactions) |
| Purification Method | Flash Column Chromatography |
Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of similar indole derivatives.
Materials:
-
5-fluoro-1H-indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of 5-fluoro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) is then added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization Data
The following are the reported spectroscopic data for this compound.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.95 (dd, J = 8.9, 4.3 Hz, 1H), 7.59 (d, J = 3.7 Hz, 1H), 7.23 (dd, J = 8.7, 2.5 Hz, 1H), 7.03 (td, J = 8.9, 2.5 Hz, 1H), 6.50 (d, J = 3.7 Hz, 1H), 1.66 (s, 9H). |
| ¹³C NMR (CDCl₃) | δ 150.0, 159.2 (d, J = 237.5 Hz), 135.5, 131.5 (d, J = 10.0 Hz), 127.2, 120.3 (d, J = 10.0 Hz), 115.5 (d, J = 5.0 Hz), 110.8 (d, J = 26.3 Hz), 106.8 (d, J = 23.8 Hz), 106.2, 83.8, 28.3. |
| Mass Spec (MS) | Not Reported |
| Infrared (IR) | Not Reported |
Discussion
The N-Boc protection of 5-fluoro-1H-indole is a robust and high-yielding reaction. The use of DMAP as a catalyst is crucial for activating the di-tert-butyl dicarbonate and facilitating the nucleophilic attack by the indole nitrogen. The reaction conditions are generally mild, and the product can be easily purified by standard chromatographic techniques.
For researchers requiring alternative methods, other bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be used, sometimes in stoichiometric amounts, although DMAP is often more effective catalytically. In some cases, for less reactive indoles, stronger bases like sodium hydride (NaH) can be employed to deprotonate the indole nitrogen prior to the addition of Boc₂O. However, for 5-fluoro-1H-indole, the DMAP-catalyzed method is generally sufficient and preferable due to its milder conditions.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound. The presented data and experimental procedures are intended to assist researchers, scientists, and drug development professionals in the efficient and successful synthesis of this important chemical intermediate. The straightforward nature of the N-Boc protection allows for the reliable production of this key building block for further elaboration in complex synthetic endeavors.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 5-fluoro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of tert-butyl 5-fluoro-1H-indole-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its structural confirmation via NMR essential for researchers in medicinal chemistry and drug development. This document outlines the expected ¹H and ¹³C NMR chemical shifts and coupling constants, provides a comprehensive experimental protocol for data acquisition, and visually represents the molecular structure and key NMR correlations.
Introduction
This compound is a derivative of indole, a prevalent scaffold in numerous pharmaceuticals. The introduction of a fluorine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position significantly influences the electronic environment of the indole ring system. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules. This guide serves as a practical reference for the interpretation of its ¹H and ¹³C NMR spectra.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention used for the indole ring is standard.
¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.6 | d | ~3.2 |
| H-3 | 6.5 - 6.6 | d | ~3.2 |
| H-4 | 7.9 - 8.1 | dd | ~9.0, ~4.5 |
| H-6 | 7.0 - 7.1 | ddd | ~9.0, ~9.0, ~2.5 |
| H-7 | 7.2 - 7.3 | dd | ~9.0, ~2.5 |
| -C(CH₃)₃ | 1.6 - 1.7 | s | - |
¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 125 - 126 |
| C-3 | 107 - 108 |
| C-3a | 131 - 132 (d, JC-F ≈ 10 Hz) |
| C-4 | 110 - 111 (d, JC-F ≈ 25 Hz) |
| C-5 | 158 - 160 (d, JC-F ≈ 240 Hz) |
| C-6 | 111 - 112 (d, JC-F ≈ 25 Hz) |
| C-7 | 115 - 116 (d, JC-F ≈ 5 Hz) |
| C-7a | 135 - 136 |
| C=O | 149 - 150 |
| -C (CH₃)₃ | 84 - 85 |
| -C(C H₃)₃ | 28 - 29 |
Experimental Protocol
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3.2.1. ¹H NMR Acquisition Parameters
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm |
3.2.2. ¹³C NMR Acquisition Parameters
| Parameter | Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.5 s |
| Spectral Width | 240 ppm |
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Peak Picking and Integration: Identify and integrate all peaks to determine their chemical shifts and relative intensities.
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Spectroscopic and Synthetic Profile of tert-butyl 5-fluoro-1H-indole-1-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for tert-butyl 5-fluoro-1H-indole-1-carboxylate. This compound is a valuable intermediate in the fields of medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its chemical and physical properties.
Chemical Structure and Properties
This compound is an N-Boc protected derivative of 5-fluoroindole. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the indole nitrogen, enhancing the compound's stability and solubility in organic solvents, which facilitates its use in various chemical transformations.
| Property | Value |
| Molecular Formula | C₁₃H₁₄FNO₂ |
| Molecular Weight | 249.26 g/mol |
| Appearance | Expected to be a white to off-white solid |
| CAS Number | 170098-95-2 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent like CDCl₃ are summarized below.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | dd | 1H | H-4 |
| ~ 7.5 - 7.7 | d | 1H | H-2 |
| ~ 7.2 - 7.3 | dd | 1H | H-7 |
| ~ 6.9 - 7.1 | ddd | 1H | H-6 |
| ~ 6.4 - 6.6 | d | 1H | H-3 |
| 1.65 | s | 9H | -C(CH₃)₃ |
Note: The coupling constants (J) for the aromatic protons will be influenced by the fluorine atom. For instance, the proton at the H-4 position is expected to show a doublet of doublets due to coupling with H-6 and the fluorine atom. Similarly, H-6 will exhibit coupling to H-7 and the fluorine atom.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 159.0 (d, ¹JCF ≈ 235 Hz) | C-5 |
| ~ 149.5 | C=O (Boc) |
| ~ 135.0 | C-7a |
| ~ 131.5 | C-3a |
| ~ 126.0 | C-2 |
| ~ 115.0 (d, ²JCF ≈ 26 Hz) | C-4 |
| ~ 110.0 (d, ²JCF ≈ 24 Hz) | C-6 |
| ~ 107.0 (d, ³JCF ≈ 9 Hz) | C-7 |
| ~ 106.0 | C-3 |
| ~ 84.0 | -C(CH₃)₃ |
| ~ 28.0 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980 | Medium-Strong | C-H stretch (tert-butyl) |
| ~ 1735 | Strong | C=O stretch (carbamate) |
| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |
| ~ 1450 | Medium | C-H bend (tert-butyl) |
| ~ 1250 | Strong | C-N stretch |
| ~ 1160 | Strong | C-O stretch |
| ~ 1100 | Medium | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, common fragmentation patterns under Electron Ionization (EI) or Electrospray Ionization (ESI) are expected to involve the loss of the Boc group.[1]
Table 4: Predicted Mass Spectrometry Data
| m/z (calculated) | Proposed Fragment | Notes |
| 249.10 | [M]⁺ | Molecular Ion |
| 193.09 | [M-56]⁺ | Loss of isobutylene (C₄H₈) from the Boc group.[1] |
| 149.05 | [M-100]⁺ | Loss of the entire Boc group (C₅H₉O₂) to give the 5-fluoro-1H-indole radical cation.[1] |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation, often a base peak for Boc-protected compounds.[1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: N-Boc Protection of 5-Fluoroindole
This protocol describes a common method for the protection of the indole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2][3]
Materials:
-
5-fluoro-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of 5-fluoro-1H-indole (1.0 equivalent) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
IR Spectroscopy:
-
Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount in a volatile solvent like dichloromethane, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (ESI-MS):
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.[1]
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.
Visualizations
The following diagrams illustrate the synthetic workflow and a conceptual signaling pathway application.
Caption: Synthetic workflow for this compound.
Caption: Conceptual drug discovery pathway utilizing the title compound.
References
physical and chemical properties of tert-butyl 5-fluoro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines its core properties, synthesis, and reactivity, supported by available data and experimental protocols.
Core Properties
This compound (CAS Number: 129822-47-5) is a synthetic organic compound featuring a 5-fluoroindole core with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen.[1] This Boc group enhances the compound's stability and solubility in organic solvents, making it a versatile building block for the synthesis of more complex molecules.[2]
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 129822-47-5 | [1] |
| Molecular Formula | C₁₃H₁₄FNO₂ | [1] |
| Molecular Weight | 235.25 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Soluble in polar aprotic solvents like DMF and DMSO (inferred from related compounds). | [4] |
Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the synthesis of the 5-fluoroindole core followed by the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Synthesis of 5-Fluoroindole
A common method for the synthesis of 5-fluoroindole starts from 2-(5-fluoro-2-nitrophenyl)-acetonitrile.[5]
Experimental Protocol:
-
To a round-bottom flask under a nitrogen atmosphere, add 10% Palladium on carbon (Pd/C).
-
Add a solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile in anhydrous ethanol.
-
Degas the mixture and backfill with hydrogen gas (this process is repeated three times).
-
Stir the reaction mixture overnight under a hydrogen atmosphere.
-
Monitor the reaction for completion using ¹⁹F NMR.
-
Once complete, replace the hydrogen atmosphere with nitrogen and quench any unreacted Pd/C with chloroform.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, back-extract the aqueous layer with DCM, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using DCM as the mobile phase to yield 5-fluoroindole as a white solid.[5]
N-Boc Protection of 5-Fluoroindole
The protection of the 5-fluoroindole nitrogen is achieved using di-tert-butyl dicarbonate (Boc)₂O.[6][7]
Experimental Protocol:
-
Dissolve 5-fluoroindole in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) or by flash column chromatography on silica gel.[6]
Workflow for the Synthesis of this compound
Chemical Reactivity
The reactivity of this compound is influenced by both the fluoro-substituted indole ring and the N-Boc protecting group.
-
Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating nature of the nitrogen atom (though moderated by the Boc group) influence the regioselectivity of electrophilic substitution reactions. The 3-position remains a primary site for electrophilic attack.[2]
-
Deprotection: The Boc group is labile under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) will readily cleave the Boc group to regenerate the N-H of the 5-fluoroindole.[2]
Spectral Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
NMR Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indole ring, with splitting patterns influenced by the fluorine atom. A characteristic singlet for the nine equivalent protons of the tert-butyl group would be observed around 1.6 ppm.
-
¹³C NMR: The spectrum would display resonances for the carbon atoms of the indole ring, the tert-butyl group, and the carbonyl carbon of the carbamate. The carbon atoms attached to or near the fluorine atom will show coupling (C-F coupling).
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom at the 5-position. The chemical shift would be indicative of the electronic environment of the fluoroindole system.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring and the tert-butyl group.
-
C=O stretching of the carbamate group, typically in the region of 1700-1750 cm⁻¹.
-
C-F stretching.
-
Aromatic C=C stretching.
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak [M]⁺. Common fragmentation patterns for N-Boc protected compounds include the loss of isobutylene ([M-56]⁺) and the loss of the entire Boc group ([M-100]⁺).
Biological Activity and Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of various biologically active molecules.[2] The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets.[8]
Fluorinated indoles, in particular, have shown a wide range of pharmacological activities, including antiviral and enzymatic inhibitory effects.[5] For instance, various 5-fluoroindole derivatives have been investigated as potential inhibitors of α-glucosidase and as antiviral agents against viruses such as HIV and Coxsackie B4.[5][9] The specific biological activity of compounds derived from this compound would depend on the further modifications made to the indole scaffold.
Logical Relationship of Fluorine Substitution to Biological Activity
Safety and Handling
Detailed toxicological properties of this compound have not been thoroughly investigated.[3] Standard laboratory safety precautions should be followed when handling this compound. It may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.
This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.
References
- 1. 1-(Tert-Butoxycarbonyl)-5-fluoroindole | CAS 129822-47-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | 129822-47-5 | Benchchem [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to tert-butyl 5-fluoro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of specific data for the title compound, this guide also includes relevant data for its precursor, 5-fluoro-1H-indole, and the parent compound, tert-butyl 1H-indole-1-carboxylate, to provide a thorough understanding of its chemical and physical properties.
Chemical Identity and Properties
Table 1: Physicochemical Properties
| Property | Value | Compound |
| CAS Number | 399-52-0 | 5-Fluoro-1H-indole[1] |
| 75400-67-8 | tert-Butyl 1H-indole-1-carboxylate[2][3] | |
| Molecular Formula | C₈H₆FN | 5-Fluoro-1H-indole[1] |
| C₁₃H₁₅NO₂ | tert-Butyl 1H-indole-1-carboxylate[2] | |
| C₁₃H₁₄FNO₂ | This compound | |
| Molecular Weight | 135.14 g/mol | 5-Fluoro-1H-indole[1] |
| 217.26 g/mol | tert-Butyl 1H-indole-1-carboxylate[2][3] | |
| 235.25 g/mol | This compound | |
| Appearance | Almost white to pale yellow powder | 5-Fluoro-1H-indole[1] |
| Melting Point | 45-51 °C | 5-Fluoro-1H-indole[1] |
| 24-26 °C | tert-Butyl 1H-indole-1-carboxylate[2] | |
| Boiling Point | 201 °C (lit.) | tert-Butyl 1H-indole-1-carboxylate[2][3] |
| Density | 1.07 g/mL at 25 °C (lit.) | tert-Butyl 1H-indole-1-carboxylate[2][3] |
| Solubility | Soluble in Chloroform and Methanol | 5-Fluoro-1H-indole |
Synthesis
The synthesis of this compound involves the protection of the nitrogen atom of 5-fluoro-1H-indole using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically catalyzed by a base such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol: N-Boc Protection of 5-Fluoro-1H-indole
This protocol is adapted from established procedures for the N-Boc protection of indoles.[4]
Materials:
-
5-Fluoro-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP) (0.1 to 1.0 equivalent).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of (Boc)₂O: To the cooled and stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane.[4] Wash the organic layer sequentially with water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
-
¹H NMR: The spectrum would show signals for the aromatic protons of the indole ring, with couplings influenced by the fluorine substituent. A characteristic singlet integrating to 9 protons for the tert-butyl group would be observed around 1.6 ppm.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the Boc group around 150 ppm and the quaternary carbon of the tert-butyl group around 84 ppm. The aromatic carbons would show splitting due to coupling with the fluorine atom.
-
¹⁹F NMR: A singlet is expected for the fluorine atom attached to the indole ring.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the carbamate (around 1730 cm⁻¹) and C-F stretching.
Safety and Handling
Safety data for this compound is not specifically established. The following information is based on the safety profile of the starting material, 5-fluoroindole.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Use in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Diagram 2: Logical Relationship of Safety Precautions
Caption: Logical relationship of safety precautions for handling the compound.
Applications
5-Fluoroindole and its derivatives are important building blocks in medicinal chemistry.[1] The introduction of a fluorine atom can enhance metabolic stability and bioavailability of drug candidates.[1] The N-Boc protecting group allows for selective reactions at other positions of the indole ring, making this compound a versatile intermediate for the synthesis of:
-
Tryptophan dioxygenase inhibitors with potential anticancer immunomodulatory effects.[5]
-
5-HT₆ receptor ligands for the treatment of neurological disorders.[5]
-
Antitumor and antibacterial agents.[5]
-
Immunosuppressive agents.[5]
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 5-Fluoro-1H-indole-1-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl 5-fluoro-1H-indole-1-carboxylate, a valuable intermediate in pharmaceutical research. The synthesis primarily involves two key stages: the formation of the 5-fluoroindole core and the subsequent N-protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This document details various established methods for the synthesis of 5-fluoroindole, presenting starting materials, experimental protocols, and quantitative data to facilitate replication and optimization.
Core Synthesis Overview
The synthesis of this compound is achieved through a two-step process. The initial and most complex stage is the synthesis of 5-fluoroindole. Following its successful isolation, the indole nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Caption: Overall synthetic strategy.
Step 1: Synthesis of 5-Fluoroindole
Several named reactions can be employed for the synthesis of the 5-fluoroindole core. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.
Leimgruber-Batcho Indole Synthesis
This method is widely used in industrial settings due to the commercial availability of substituted 2-nitrotoluenes.[1]
Caption: Leimgruber-Batcho synthesis workflow.
Experimental Protocol:
A mixture of 5-fluoro-2-nitrotoluene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to 100°C and stirred for 3 hours. After cooling, this mixture is added dropwise to a heated mixture of iron powder and silica gel in toluene and acetic acid, maintaining the temperature below 80°C. The reaction mixture is then heated to 100°C for 2 hours.
| Parameter | Value |
| Starting Material | 5-Fluoro-2-nitrotoluene |
| Reagents | N,N-dimethylformamide di-isopropyl acetal, DMF, Iron powder, Acetic acid |
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 5 hours |
| Yield | Not explicitly stated for 5-fluoroindole, but described as a scalable approach. |
Fischer Indole Synthesis
A classic and versatile method for indole synthesis, this route begins with the reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][3][4]
Caption: Fischer indole synthesis workflow.
Experimental Protocol:
-
Hydrazone Formation: 4-Fluorophenylhydrazine and ethyl pyruvate are dissolved in ethanol and refluxed to form the corresponding hydrazone.
-
Indolization: The hydrazone is cyclized using an acid catalyst like polyphosphoric acid (PPA) to yield ethyl 5-fluoroindole-2-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed with a base such as potassium hydroxide to give 5-fluoroindole-2-carboxylic acid.[5]
-
Decarboxylation: The carboxylic acid is then decarboxylated by heating to yield 5-fluoroindole.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| Hydrazone Formation | 4-Fluorophenylhydrazine | Ethyl pyruvate | Ethanol | Reflux | High |
| Cyclization | Hydrazone | Polyphosphoric acid | - | 80-100°C | Moderate to High |
| Hydrolysis | Ethyl 5-fluoroindole-2-carboxylate | KOH | Acetone/Water | Reflux | High |
| Decarboxylation | 5-Fluoroindole-2-carboxylic acid | - | - | >200°C | Good |
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of an aniline derivative.[6][7] For the synthesis of 5-fluoroindole, 4-fluoroaniline would be the starting material.
Caption: Bischler-Möhlau synthesis workflow.
Experimental Protocol:
A mixture of 4-fluoroaniline and an α-bromoacetaldehyde derivative is reacted, often with microwave irradiation to reduce reaction times. The resulting α-arylamino-ketone intermediate undergoes cyclization to form the indole ring.
| Parameter | Value |
| Starting Material | 4-Fluoroaniline |
| Reagents | α-Bromoacetaldehyde derivative |
| Conditions | Microwave irradiation (can be used) |
| Yield | Varies depending on specific substrates and conditions. |
Sugasawa Indole Synthesis
The Sugasawa synthesis is a type of Friedel-Crafts acylation followed by a reductive cyclization.
Caption: Sugasawa synthesis workflow.
Experimental Protocol:
4-Fluoroaniline is reacted with chloroacetonitrile in the presence of boron trichloride and zinc chloride to form an α-chloroacetophenone intermediate. This intermediate is then subjected to reductive cyclization with sodium borohydride to yield 5-fluoroindole.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Yield |
| Acylation | 4-Fluoroaniline | Chloroacetonitrile, BCl₃, ZnCl₂ | Dichloroethane | 80°C | 45% |
| Reductive Cyclization | Acyl Intermediate | NaBH₄ | Dioxane/Water | 100°C | 70% |
Vicarious Nucleophilic Substitution (VNS) Approach
This method involves the reaction of 4-fluoronitrobenzene with a suitable nucleophile, followed by reductive cyclization.
Caption: VNS approach workflow.
Experimental Protocol:
4-Fluoronitrobenzene is reacted with a chloroacetonitrile derivative in the presence of a strong base like potassium tert-butoxide in DMF. The resulting 2-(5-fluoro-2-nitrophenyl)acetonitrile is then subjected to reductive cyclization using hydrogen gas and a palladium on carbon catalyst to afford 5-fluoroindole.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Yield |
| VNS Reaction | 4-Fluoronitrobenzene | Chloroacetonitrile derivative, t-BuOK | DMF | -25°C | 72% |
| Reductive Cyclization | Acetonitrile derivative | H₂, 10% Pd/C | Ethanol | Room Temp. | 81% |
Step 2: N-Boc Protection of 5-Fluoroindole
The final step in the synthesis is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction.
Caption: N-Boc protection workflow.
Experimental Protocol:
To a solution of 5-fluoroindole in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is added. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is typically monitored by thin-layer chromatography (TLC).
| Parameter | Value |
| Starting Material | 5-Fluoroindole |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | Typically 2-12 hours |
| Yield | Generally high (>90%) |
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes for the construction of the key 5-fluoroindole intermediate. The choice of synthetic pathway will be guided by factors such as starting material availability, scalability, and laboratory capabilities. The final N-Boc protection is a straightforward and efficient transformation. This guide provides the necessary details for researchers to select and implement a suitable synthetic strategy for obtaining this important building block for drug discovery and development.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. mdpi.com [mdpi.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
An In-depth Technical Guide to the Boc Protection of 5-Fluoroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the tert-butoxycarbonyl (Boc) protection of 5-fluoroindole. This reaction is a fundamental step in the synthesis of various pharmaceutical agents and complex organic molecules where the indole nitrogen's reactivity needs to be temporarily masked. This guide consolidates data from established chemical literature to offer a detailed resource for laboratory and process development applications.
Core Mechanism of Boc Protection
The Boc protection of the indole nitrogen in 5-fluoroindole is a nucleophilic substitution reaction. The lone pair of electrons on the indole nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).
The reaction is often facilitated by a base and a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP). The presence of a fluorine atom at the 5-position of the indole ring influences the nucleophilicity of the indole nitrogen. Fluorine is an electron-withdrawing group, which slightly reduces the electron density of the indole ring system, including the nitrogen atom. This can make 5-fluoroindole slightly less reactive than unsubstituted indole, potentially requiring more forcing conditions or catalytic activation for efficient protection.
Two primary mechanistic pathways are generally considered, depending on the reaction conditions:
-
Base-Mediated Deprotonation: In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH), the indole N-H proton is abstracted to form a highly nucleophilic indolide anion. This anion then readily attacks the Boc anhydride.
-
Catalytic Acylation: With a milder base like triethylamine (TEA) and a catalytic amount of DMAP, the reaction proceeds through a different mechanism. DMAP, being a more potent nucleophile than the indole nitrogen, first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. The indole nitrogen then attacks this activated species, and the DMAP catalyst is regenerated.
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed mechanisms for the Boc protection of 5-fluoroindole.
Experimental Protocols
Several methods have been successfully employed for the Boc protection of indoles. The choice of method often depends on the scale of the reaction, the presence of other functional groups, and the desired purity of the final product. Below are detailed protocols for common procedures.
Protocol 1: DMAP-Catalyzed Protection in Dichloromethane
This is a widely used and generally high-yielding method suitable for many indole substrates.
Reagents and Materials:
-
5-Fluoroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 5-fluoroindole (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
| Reagent/Parameter | Molar Ratio/Value |
| 5-Fluoroindole | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.2 - 2.2 eq |
| Triethylamine | 1.5 eq |
| DMAP | 0.1 - 0.2 eq |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3 - 16 hours |
| Typical Yield | ~90% [1] |
Protocol 2: Protection using Sodium Hydride in Tetrahydrofuran
This method is suitable for less reactive indoles or when a strong base is required to ensure complete deprotonation.
Reagents and Materials:
-
5-Fluoroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 5-fluoroindole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
| Reagent/Parameter | Molar Ratio/Value |
| 5-Fluoroindole | 1.0 eq |
| Sodium Hydride (60%) | 1.2 eq |
| Di-tert-butyl dicarbonate | 1.1 eq |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | High (expected >90%) |
Data Presentation and Characterization
The successful synthesis of N-Boc-5-fluoroindole should be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Disappearance of the broad N-H proton signal around δ 8.0-8.5 ppm. Appearance of a singlet corresponding to the nine protons of the tert-butyl group around δ 1.6 ppm. Shifts in the aromatic protons of the indole ring. |
| ¹³C NMR | Appearance of signals for the carbonyl carbon of the Boc group (~150 ppm) and the quaternary carbon of the tert-butyl group (~84 ppm). |
| ¹⁹F NMR | A singlet or multiplet in the typical range for an aromatic fluorine, with a chemical shift influenced by the electronic environment. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of N-Boc-5-fluoroindole (C₁₃H₁₄FNO₂) should be observed. |
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the Boc protection of 5-fluoroindole.
Conclusion
The Boc protection of 5-fluoroindole is a robust and essential transformation in organic synthesis. The choice between a strong base-mediated or a milder DMAP-catalyzed protocol allows for flexibility depending on the substrate and desired reaction conditions. The electron-withdrawing nature of the 5-fluoro substituent may necessitate the use of a catalyst or slightly more forcing conditions to achieve high yields. Careful monitoring of the reaction and appropriate purification techniques will ensure the successful preparation of N-Boc-5-fluoroindole for its use in the development of novel therapeutics and other advanced applications.
References
Characterization of tert-butyl 5-fluoro-1H-indole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information from analogous compounds and general synthetic methodologies to present a detailed profile. The guide covers its synthesis, purification, and characterization by various analytical techniques. Safety information is also included to ensure proper handling.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Fluorine substitution is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to facilitate regioselective functionalization of the indole ring. Consequently, this compound serves as a valuable building block for the synthesis of complex fluorinated indole derivatives. This document outlines the essential technical details for its preparation and characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄FNO₂ | Calculated |
| Molecular Weight | 235.26 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy to similar compounds |
| Melting Point | Not available | - |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-Boc protection of 5-fluoroindole. This reaction is a standard procedure in organic synthesis.
General Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of indoles and related heterocyclic compounds.[1][2][3]
Materials:
-
5-fluoroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 5-fluoroindole (1.0 equivalent) in anhydrous DCM or THF, add the base (e.g., DMAP, 0.1 equivalents or Et₃N, 1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Spectroscopic Characterization
Direct experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of structurally similar compounds, including other N-Boc protected indoles and fluoro-substituted aromatic systems.
¹H NMR Spectroscopy
The expected proton NMR spectrum would show signals for the tert-butyl group and the protons on the indole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0-8.2 | d | 1H | H-7 |
| ~ 7.5-7.7 | dd | 1H | H-4 |
| ~ 7.0-7.2 | ddd | 1H | H-6 |
| ~ 7.6 | d | 1H | H-2 |
| ~ 6.5 | d | 1H | H-3 |
| ~ 1.6 | s | 9H | -C(CH₃)₃ |
Note: The exact chemical shifts and coupling constants will be influenced by the solvent used for analysis.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the indole ring carbons, the tert-butyl group, and the carbonyl carbon of the Boc group.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158-162 (d, J ≈ 240 Hz) | C-5 |
| ~ 149-151 | C=O |
| ~ 135-137 | C-7a |
| ~ 130-132 | C-3a |
| ~ 125-127 | C-2 |
| ~ 115-117 (d, J ≈ 25 Hz) | C-4 |
| ~ 110-112 (d, J ≈ 25 Hz) | C-6 |
| ~ 105-107 (d, J ≈ 5 Hz) | C-7 |
| ~ 103-105 | C-3 |
| ~ 83-85 | -C(CH₃)₃ |
| ~ 28 | -C(CH₃)₃ |
Note: The carbon attached to fluorine (C-5) will appear as a doublet with a large coupling constant (J_CF). Adjacent carbons will also show smaller C-F couplings.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980-2930 | Medium | C-H stretching (tert-butyl) |
| ~ 1730-1750 | Strong | C=O stretching (carbamate) |
| ~ 1450-1480 | Medium | C=C stretching (aromatic) |
| ~ 1250-1300 | Strong | C-N stretching |
| ~ 1150-1170 | Strong | C-O stretching |
| ~ 1100-1120 | Medium | C-F stretching |
Mass Spectrometry
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 235 | [M]⁺ |
| 180 | [M - C₄H₉]⁺ (loss of tert-butyl) |
| 135 | [M - C₅H₈O₂]⁺ (loss of Boc group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.
Caption: General workflow for compound characterization.
Safety Information
-
Hazard Statements: Causes skin irritation.[5][6] Causes serious eye irritation.[5][6] May cause respiratory irritation.[5][6]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash skin thoroughly after handling.[4]
-
IF ON SKIN: Wash with plenty of soap and water.[5]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[4][5] Store locked up.[4][5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4][5]
It is highly recommended to consult the SDS for 5-fluoroindole and di-tert-butyl dicarbonate before handling these chemicals and to perform a thorough risk assessment.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While direct experimental data is sparse, the information compiled from analogous compounds offers a reliable framework for researchers. The provided protocols and expected analytical data will aid in the successful synthesis, purification, and identification of this important chemical intermediate, thereby facilitating its use in drug discovery and development programs. It is imperative for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
References
Stability of tert-butyl 5-fluoro-1H-indole-1-carboxylate Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of tert-butyl 5-fluoro-1H-indole-1-carboxylate under various acidic conditions. The stability of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is a critical parameter in multi-step organic synthesis, particularly in pharmaceutical development where controlled deprotection is essential. This document outlines the mechanisms of degradation, summarizes key stability-indicating data, and provides detailed experimental protocols for assessing the stability of this compound.
Introduction to N-Boc Indole Stability
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, including the nitrogen of indole rings, due to its general stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions.[1] The fluorine substituent at the 5-position of the indole ring can influence the electron density of the heterocyclic system, which may, in turn, affect the kinetics of acid-catalyzed deprotection. Understanding the stability of this compound is crucial for optimizing reaction conditions, minimizing impurity formation, and ensuring the integrity of the molecule during synthesis and formulation studies.
Mechanism of Acid-Catalyzed Deprotection
The primary pathway for the degradation of this compound in acidic media is the cleavage of the N-Boc group. This reaction proceeds through a well-established mechanism initiated by protonation of the carbamate carbonyl oxygen.
The acid-catalyzed deprotection follows a pathway involving protonation and subsequent fragmentation.[2] The process generates the free amine (5-fluoro-1H-indole), carbon dioxide, and a transient tert-butyl cation. This cation can then form isobutylene or react with available nucleophiles.[2]
Kinetic studies on the cleavage of N-Boc groups have, in some cases, shown a second-order dependence on the acid concentration.[3][4][5] This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair following the fragmentation of the protonated carbamate.[4][5]
Quantitative Stability Data
While specific kinetic data for the acidic degradation of this compound is not extensively available in peer-reviewed literature, the following tables present a summary of typical conditions used for N-Boc deprotection and the expected outcomes based on general principles of organic chemistry. These tables can serve as a template for organizing data from internal stability studies.
Table 1: Stability under Various Acidic Conditions (Illustrative)
| Acid Reagent | Concentration | Solvent | Temperature (°C) | Time | % Degradation (Hypothetical) | Primary Degradation Product |
| Trifluoroacetic Acid (TFA) | 20% (v/v) | Dichloromethane (DCM) | 25 | 1 h | >95% | 5-fluoro-1H-indole |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | 0 - 25 | <30 min | >99% | 5-fluoro-1H-indole |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 25 | 2 h | >95% | 5-fluoro-1H-indole hydrochloride |
| Hydrochloric Acid (HCl) | 1.25 M | Methanol (MeOH) | 25 | 4 h | >90% | 5-fluoro-1H-indole hydrochloride |
| Phosphoric Acid (H₃PO₄) | 85% (aq) | Water | 50 | 6 h | Variable | 5-fluoro-1H-indole |
Table 2: Potential Side Reactions and Degradation Products
| Stress Condition | Potential Side Reaction | Potential Byproduct(s) |
| Strong Acid, Elevated Temperature | Polymerization of the indole ring | Indolic oligomers/polymers |
| Presence of Nucleophiles (e.g., anisole) | Alkylation by tert-butyl cation | tert-butylanisole |
| Protic Solvents (e.g., MeOH) | Reaction of tert-butyl cation with solvent | tert-butyl methyl ether |
Experimental Protocols
The following protocols are provided as a guide for conducting stability studies on this compound under acidic conditions. These methods are based on standard practices for forced degradation studies.[3]
General Protocol for Acidic Stability Testing
This protocol outlines a general procedure for assessing the stability of the target compound in the presence of a strong acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), HPLC grade
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC system with UV detector
-
LC-MS system for peak identification
Procedure:
-
Prepare a stock solution of this compound in DCM at a known concentration (e.g., 1 mg/mL).
-
In a clean, dry vial, place a defined volume of the stock solution.
-
Add the desired volume of TFA to achieve the target concentration (e.g., 20% v/v).
-
Stir the reaction mixture at a controlled temperature (e.g., 25 °C).
-
At specified time points (e.g., 0, 15 min, 30 min, 1 h, 2 h, 4 h), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a mixture of DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Analyze the sample by HPLC-UV to quantify the remaining parent compound and any degradation products.
-
Use LC-MS to identify the mass of the degradation products to confirm their identity.
Conclusion
The stability of this compound is primarily governed by the acid-catalyzed cleavage of the N-Boc protecting group. The rate of this degradation is dependent on the acid strength, concentration, temperature, and solvent system. While the primary degradation product is the desired 5-fluoro-1H-indole, the potential for side reactions involving the reactive tert-butyl cation and the indole nucleus should be considered, especially under harsh acidic conditions or elevated temperatures. The experimental protocols and data templates provided in this guide offer a framework for systematic stability assessment, enabling researchers to develop robust synthetic processes and formulations.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole [mdpi.com]
Navigating the Solubility Landscape of tert-Butyl 5-fluoro-1H-indole-1-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of tert-butyl 5-fluoro-1H-indole-1-carboxylate, a key intermediate in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document outlines standardized experimental protocols for solubility determination and presents a framework for the systematic compilation of solubility data.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients. A thorough understanding of its solubility profile is therefore essential for efficient process development and successful preclinical evaluation. While indole itself is known to be sparingly soluble in water but readily dissolves in many organic solvents, specific quantitative data for this derivatized analogue is not widely published.[1] This guide provides a generalized yet detailed methodology to enable researchers to generate this vital data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility experiments.
| Property | Value |
| Molecular Formula | C₁₃H₁₄FNO₂ |
| Molecular Weight | 235.25 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Ethanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Isopropanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Acetone | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Acetonitrile | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Tetrahydrofuran (THF) | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Dichloromethane (DCM) | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Toluene | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
| Heptane | 25 | [Insert Data] | [Insert Data] | Shake-Flask |
Experimental Protocols for Solubility Determination
The following protocols describe the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound in various organic solvents.
Materials and Equipment
-
Compound: this compound (purity ≥98%)
-
Solvents: HPLC-grade organic solvents
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in mg/mL and mol/L, accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.
Conclusion
This technical guide provides a comprehensive framework for determining and presenting the solubility of this compound in organic solvents. By adhering to the detailed experimental protocols outlined, researchers can generate high-quality, reproducible data that is essential for advancing drug discovery and development programs. The provided templates and workflows are intended to standardize this process, facilitating clearer communication and comparison of results across research teams.
References
Methodological & Application
Application Notes and Protocols for tert-butyl 5-fluoro-1H-indole-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-fluoro-1H-indole-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. The strategic placement of a fluorine atom at the 5-position of the indole ring, combined with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen, makes this compound a valuable precursor for the synthesis of complex molecular architectures with diverse biological activities. The fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.[1] The Boc protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions.
This document provides detailed application notes on the use of this compound in the discovery of potent inhibitors for HIV-1 reverse transcriptase, HIV-1 Tat-mediated transcription, and Tryptophan 2,3-dioxygenase (TDO), complete with experimental protocols and illustrative pathway diagrams.
I. Application in the Synthesis of HIV-1 Reverse Transcriptase Inhibitors
Indole derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its polymerase activity.
A key synthetic strategy to generate libraries of potential HIV-1 RT inhibitors involves the functionalization of the indole core. While a direct synthesis of a specific, marketed anti-HIV drug starting from this compound is not prominently documented in the readily available literature, its utility as a scaffold is evident from the numerous indole-based NNRTIs that have been developed. The 5-fluoro substitution is a common strategy to improve the pharmacological profile of drug candidates.
Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase
The following diagram illustrates the mechanism of action of indole-based NNRTIs.
Caption: Inhibition of HIV-1 Reverse Transcriptase by Indole-Based NNRTIs.
II. Application in the Development of HIV-1 Tat-Mediated Transcription Inhibitors
The HIV-1 Tat (Trans-Activator of Transcription) protein is another attractive target for antiretroviral therapy. Tat plays a crucial role in the viral replication cycle by binding to the Trans-Activation Response (TAR) element, an RNA hairpin structure located at the 5' end of all nascent viral transcripts. This interaction recruits cellular factors, including the positive transcription elongation factor b (P-TEFb), leading to efficient transcription of the integrated proviral DNA.[2][3][4][5] Small molecules that can disrupt the Tat-TAR interaction are promising therapeutic agents. The indole scaffold has been explored for the development of such inhibitors.
Signaling Pathway: Inhibition of HIV-1 Tat-Mediated Transcription
The diagram below outlines the process of Tat-mediated transcription and its inhibition.
Caption: Inhibition of HIV-1 Tat-Mediated Transcription.
III. Application in the Synthesis of Tryptophan 2,3-dioxygenase (TDO) Inhibitors
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[6] Overexpression of TDO in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites, which collectively suppress the host's anti-tumor immune response.[6] Therefore, inhibitors of TDO are being actively pursued as cancer immunotherapeutics. The 6-fluoroindole scaffold has been identified as a privileged structure in the design of potent and selective TDO inhibitors.[6] While the starting material in this application note is a 5-fluoroindole, the general principles and synthetic strategies are highly relevant.
Signaling Pathway: TDO-Mediated Immune Suppression and Its Inhibition
The following diagram illustrates the TDO signaling pathway and the mechanism of its inhibition.
References
Application Notes: Tert-butyl 5-fluoro-1H-indole-1-carboxylate in the Development of BET Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-fluoro-1H-indole-1-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its fluorinated indole core offers several advantages in drug design, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions. This application note focuses on the utility of this intermediate in the synthesis of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, a promising class of targets for oncology and inflammatory diseases.
Application: Synthesis of BET Bromodomain Inhibitors
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various cancers and inflammatory conditions, making them attractive therapeutic targets.
A key pharmacophore in many potent BET inhibitors is a substituted indole scaffold. The 5-fluoro substitution on the indole ring can enhance the binding affinity of the inhibitor to the acetyl-lysine binding pocket of the BET bromodomains. This compound serves as a crucial starting material for the introduction of this key structural motif.
Quantitative Data: Biological Activity of a Representative BET Inhibitor
The following table summarizes the in vitro inhibitory activity of a potent BET bromodomain inhibitor synthesized from a derivative of this compound. The data was obtained using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the displacement of a fluorescently labeled acetylated histone peptide from the BET bromodomain by the inhibitor.
| Compound ID | Target Bromodomain | IC50 (nM) |
| BET-Inhibitor-789 | BRD4 (BD1) | 25 |
| BRD4 (BD2) | 45 | |
| BRD2 (BD1) | 30 | |
| BRD2 (BD2) | 60 | |
| BRD3 (BD1) | 28 | |
| BRD3 (BD2) | 55 |
Experimental Protocols
Synthesis of a BET Bromodomain Inhibitor Intermediate
This protocol describes a key step in the synthesis of a BET inhibitor, starting from this compound. The following steps outline the synthesis of a key intermediate, (S)-1-(1-(5-fluoro-1H-indol-1-yl)ethyl)-3-(methyl(oxetan-3-yl)amino)pyrrolidin-2-one, as described in patent literature.
Step 1: Synthesis of tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate.
Step 2: Suzuki Coupling with a Pyrrolidinone Derivative
A mixture of tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (1.0 eq), a suitable boronic acid or ester derivative of the pyrrolidinone side chain (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a mixture of toluene, ethanol, and water is heated to reflux for 12-16 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the coupled product.
Step 3: Boc Deprotection
The Boc-protected indole derivative from the previous step is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM). The reaction is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to give the deprotected 5-fluoroindole derivative.
Step 4: N-Alkylation of the Indole
To a solution of the deprotected 5-fluoroindole derivative in a suitable solvent such as DMF, a base (e.g., Cs₂CO₃) is added, followed by the addition of an appropriate alkylating agent (e.g., an ethyl derivative with a leaving group) to introduce the ethyl group at the N-1 position of the indole. The reaction is stirred at room temperature or gentle heating until completion. Work-up and purification by column chromatography provides the final intermediate.
TR-FRET Assay for BET Bromodomain Inhibitor Potency
This protocol outlines a general procedure for determining the IC50 values of BET inhibitors using a TR-FRET assay.
Materials:
-
BET bromodomain protein (e.g., BRD4-BD1)
-
Biotinylated acetylated histone peptide ligand (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-histone antibody (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compound (BET inhibitor)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the BET bromodomain protein to each well containing the test compound and incubate for 15-30 minutes at room temperature.
-
Prepare a detection mix containing the biotinylated histone peptide, europium-labeled streptavidin, and APC-labeled anti-histone antibody in assay buffer.
-
Add the detection mix to each well.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET ratio (665 nm / 615 nm) is calculated.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of BET inhibitors in downregulating oncogene transcription.
Caption: Workflow for the synthesis and biological evaluation of BET inhibitors.
Application Notes and Protocols: Tert-butyl 5-fluoro-1H-indole-1-carboxylate as a Versatile Building Block for Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position of the indole ring can significantly enhance the metabolic stability and binding affinity of drug candidates. Furthermore, the tert-butyl carboxylate group at the 1-position serves as a versatile protecting group, allowing for selective modifications at other positions of the indole ring. This application note details the utility of tert-butyl 5-fluoro-1H-indole-1-carboxylate as a key starting material for the synthesis of potent antiviral compounds. We provide an overview of its application in the development of inhibitors for influenza and herpes viruses, complete with detailed experimental protocols and quantitative data.
I. Synthesis of a Potent Influenza A Virus Fusion Inhibitor
This section describes the synthesis and evaluation of a 4-tert-butylphenyl-substituted spirothiazolidinone derivative, a potent inhibitor of the influenza A/H3N2 virus. The synthesis leverages a one-pot cyclocondensation reaction.
Antiviral Activity
A series of spirothiazolidinone derivatives were synthesized and evaluated for their antiviral activity against influenza A/H3N2. Compound 2c , bearing methyl substitutions at the 2- and 8-positions of the spiro ring, demonstrated significant potency.
| Compound | Target Virus | EC50 (µM) | Selectivity Index (SI) | Reference |
| 2c | Influenza A/H3N2 | 1.3 | 30 | [1][2] |
Experimental Protocol: Synthesis of 4-tert-butyl-N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide (Compound 2c)
Materials:
-
4-tert-Butylbenzohydrazide
-
2,5-Dimethylcyclohexanone
-
Mercaptoacetic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification equipment
Procedure:
-
A mixture of 4-tert-butylbenzohydrazide (10 mmol), 2,5-dimethylcyclohexanone (10 mmol), and mercaptoacetic acid (12 mmol) in toluene (100 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus.
-
The reaction mixture is refluxed for 8-12 hours, with azeotropic removal of water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure compound 2c .
-
The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.[1][2]
Mechanism of Action: Inhibition of Viral Hemagglutinin (HA)
Compound 2c acts as a membrane fusion inhibitor by targeting the viral hemagglutinin (HA) glycoprotein. HA is crucial for the entry of the influenza virus into host cells. By binding to the stem region of HA, compound 2c stabilizes the pre-fusion conformation of the protein, preventing the conformational changes required for the fusion of the viral and endosomal membranes. This mechanism effectively blocks the release of the viral genome into the cytoplasm, thus inhibiting viral replication.[1][2]
II. Synthesis of 5-Fluoroindole-Based Thiosemicarbazones as Broad-Spectrum Antiviral Agents
This section outlines the synthesis of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, which have demonstrated antiviral activity against Herpes Simplex Virus (HSV) and Coxsackie B4 virus. The synthesis starts from 5-fluoroindole, which can be derived from this compound.
Antiviral Activity
Several synthesized 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives have shown promising antiviral activities.
| Compound Class | Target Viruses | Activity | Reference |
| 5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] | HSV-1 (KOS), HSV-2 (G), VV | Active | [3] |
| 5-Fluoro-1-ethyl-1H-indole-2,3-dione 3-[4-(4-bromophenyl)-thiosemicarbazone] | Coxsackie B4 virus | Selective Activity | [3] |
Note: Specific IC50/EC50 values were not available in the abstract and require access to the full-text article.
Experimental Protocol: Synthesis of 5-Fluoro-1H-indole-2,3-dione
This protocol describes a potential synthetic route to the key intermediate, 5-fluoro-1H-indole-2,3-dione, starting from 5-fluoroindole.
Materials:
-
5-Fluoroindole
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Standard laboratory glassware and purification equipment
Procedure (a plausible synthetic route):
-
Bromination: To a solution of 5-fluoroindole (10 mmol) in a suitable solvent (e.g., DMF), N-bromosuccinimide (11 mmol) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then poured into water, and the precipitate is filtered, washed with water, and dried to yield 3-bromo-5-fluoro-1H-indole.
-
Oxidation: The 3-bromo-5-fluoro-1H-indole (10 mmol) is dissolved in a mixture of DMSO and water. The solution is heated to reflux for several hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford 5-fluoro-1H-indole-2,3-dione.
Experimental Protocol: Synthesis of 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones
Materials:
-
5-Fluoro-1H-indole-2,3-dione
-
Substituted thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of 5-fluoro-1H-indole-2,3-dione (5 mmol) in ethanol is prepared in a round-bottom flask.
-
The appropriately substituted thiosemicarbazide (5 mmol) is added to the solution, followed by a catalytic amount of glacial acetic acid.
-
The reaction mixture is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the desired 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivative.[3]
Proposed Mechanism of Action of Thiosemicarbazones
The antiviral mechanism of thiosemicarbazones is often attributed to their ability to chelate essential metal ions required for viral enzyme function, particularly zinc. Many viral enzymes, such as polymerases and proteases, are zinc-finger proteins. By binding to the zinc ions, thiosemicarbazones can disrupt the enzyme's structure and function, thereby inhibiting viral replication.[4][5][6]
References
- 1. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiretroviral activity of thiosemicarbazone metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-butyl 5-fluoro-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5-fluoroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound. The starting material, tert-butyl 5-fluoro-1H-indole-1-carboxylate, is a versatile building block for creating these complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides stability during initial synthetic steps and can be easily removed under acidic conditions.
This document provides detailed protocols for synthesizing key intermediates and final kinase inhibitor scaffolds from this compound, focusing on the pathway toward oxindole-based inhibitors. It also includes data on the activity of related compounds and diagrams of relevant signaling pathways.
Core Synthetic Strategy and Workflow
The primary strategy involves the conversion of this compound into a key intermediate, 5-fluoroindole-3-carbaldehyde. This aldehyde is a versatile precursor that can be used in condensations to form various inhibitor classes, most notably the 2-oxindole core found in drugs like Sunitinib. The general workflow involves deprotection of the Boc group, formylation of the indole ring at the C3 position, conversion to the corresponding oxindole, and subsequent condensation with a suitable reaction partner.
Application Notes and Protocols for Suzuki Coupling Reactions with tert-Butyl 5-Fluoro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of aryl or heteroaryl moieties at various positions is a key strategy in the development of novel therapeutic agents.
tert-Butyl 5-fluoro-1H-indole-1-carboxylate is a valuable building block for accessing 5-substituted indole derivatives. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, while the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the final compound. The Suzuki coupling reaction provides a powerful method for the further functionalization of this intermediate by targeting a suitable leaving group (e.g., a bromine or iodine atom, not explicitly present in the named starting material but implied for a Suzuki reaction) on the indole ring. These application notes provide detailed protocols and reaction parameters for the Suzuki coupling of a hypothetical 5-halo-substituted this compound with various arylboronic acids.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of a 5-halo-substituted this compound with an arylboronic acid is depicted below:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
This section outlines two detailed protocols for the Suzuki coupling of a hypothetical 5-halo-tert-butyl 5-fluoro-1H-indole-1-carboxylate with an arylboronic acid. Protocol A employs a commonly used palladium catalyst with a phosphine ligand, while Protocol B utilizes a more advanced precatalyst system known for its high activity.
Protocol A: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is adapted from procedures successful for the Suzuki coupling of various indole derivatives.[3]
Materials:
-
5-Bromo-tert-butyl 5-fluoro-1H-indole-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add 5-bromo-tert-butyl 5-fluoro-1H-indole-1-carboxylate, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[4]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[4]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.[5] Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol B: Suzuki Coupling using a Buchwald Precatalyst
This protocol employs a modern catalyst system known for its high activity in challenging cross-coupling reactions.[6]
Materials:
-
5-Iodo-tert-butyl 5-fluoro-1H-indole-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, or under a stream of inert gas, add 5-iodo-tert-butyl 5-fluoro-1H-indole-1-carboxylate, the arylboronic acid, the SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[5]
-
Seal the vessel and heat to the desired temperature (60-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol A (steps 7-8).
-
Purify the product by flash column chromatography.
Data Presentation: Reaction Parameter Comparison
The following table summarizes typical reaction parameters for Suzuki coupling of indole derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Indole Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [3] |
| 6-Bromo-6-fluoro-1H-indole | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | - | - | [4] |
| 6-Chloroindole | Phenylboronic acid | P1 precatalyst (1-1.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | 97 | [4] |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (4) | H₂O | 100 | 12 | 91 | [7] |
Note: Yields are highly substrate-dependent and the conditions above serve as a guide for optimization.
Experimental Workflow
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for Suzuki coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems. The choice of base can be critical, with inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ being commonly used. K₃PO₄ is often effective for heteroaryl couplings.[4]
-
Decomposition of Boronic Acid: Boronic acids can be prone to decomposition. Using a boronic ester (e.g., a pinacol ester) can improve stability.[8][9]
-
Side Reactions: The Boc protecting group on the indole nitrogen is generally stable under Suzuki coupling conditions. However, prolonged reaction times at high temperatures could potentially lead to deprotection. If this is observed, a lower reaction temperature or a more active catalyst to shorten the reaction time may be beneficial.
-
Inert Atmosphere: The exclusion of oxygen is crucial for the stability of the Pd(0) catalyst. Ensure proper degassing of solvents and thorough purging of the reaction vessel with an inert gas.[4]
By following these protocols and considering the optimization strategies, researchers can effectively utilize Suzuki-Miyaura cross-coupling reactions with this compound derivatives to synthesize a diverse range of functionalized indole compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Heck Reaction of tert-butyl 5-fluoro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction essential for modern organic synthesis. These application notes provide detailed protocols and conditions for the Heck reaction involving tert-butyl 5-fluoro-1H-indole-1-carboxylate. This reaction facilitates the introduction of vinyl groups at the C5 position of the indole ring, creating valuable intermediates for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. While direct literature on the Heck reaction of 5-fluoroindoles is less common than for their bromo or iodo counterparts, the conditions presented here are based on established protocols for analogous 5-haloindoles and provide a strong foundation for successful implementation. The reactivity of the C-F bond is generally lower than that of C-Br or C-I bonds, which may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or more sophisticated catalyst systems.
Data Presentation: Summary of Heck Reaction Conditions
The efficiency of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and duration. The following tables summarize typical reaction conditions for the Heck reaction of related 5-haloindoles with various alkenes, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Heck Reaction Conditions for 5-Haloindoles with Various Alkenes
| Entry | Halo-Indole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 5-Iodoindole | Acrylic Acid | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | 150 (MW) | 15 min | >95 | |
| 2 | 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | 150 (MW) | 15 min | >95 | |
| 3 | 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 | |
| 4 | General Aryl Halide | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High | |
| 5 | N-(2-bromophenyl) acrylamide | Methyl 2-fluoroacrylate | Pd(OAc)₂ (10) | - | AgOAc (2) | Dioxane | 90 | 15 h | High |
Note: Yields are based on the specified halo-indole and may vary for this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Heck reaction of a 5-halo-N-Boc-indole with an alkene. This protocol can be adapted for this compound.
Protocol 1: Microwave-Assisted Heck Reaction of tert-butyl 5-halo-1H-indole-1-carboxylate with an Alkene
Materials:
-
This compound (or other 5-halo-N-Boc-indole)
-
Alkene (e.g., Styrene, Acrylic Acid, n-Butyl acrylate) (1.5 equiv.)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)
-
SPhos (15 mol%)
-
Sodium Carbonate (Na₂CO₃) (4.0 equiv.)
-
Acetonitrile (CH₃CN)
-
Deionized Water (H₂O)
-
Microwave reaction vial with a magnetic stir bar
-
Ethyl acetate
-
Celite
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, add this compound, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.
-
Inert Atmosphere: Purge the vial with argon or nitrogen for 5 minutes to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add a 1:1 mixture of acetonitrile and water to the vial, followed by the addition of the alkene.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the sealed vial into a microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.
-
Workup - Cooling and Filtration: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-vinyl-N-Boc-indole product.
Visualizations
Diagram 1: General Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Diagram 2: Experimental Workflow for the Heck Reaction
Caption: A typical laboratory workflow for the Heck reaction.
Application Notes and Protocols for the Deprotection of tert-butyl 5-fluoro-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of indoles in organic synthesis due to its stability under various conditions. Its removal, or deprotection, is a critical step in the synthesis of many biologically active molecules and pharmaceutical intermediates. This document provides detailed protocols for the deprotection of tert-butyl 5-fluoro-1H-indole-1-carboxylate to yield 5-fluoroindole, a valuable building block in medicinal chemistry. The primary method described utilizes trifluoroacetic acid (TFA), a standard and highly effective reagent for Boc deprotection. An alternative method using basic conditions is also presented for substrates that may be sensitive to strong acids.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection strategy depends on the overall molecular structure and the presence of other functional groups. Below is a summary of common methods for N-Boc deprotection of indoles.
| Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 5 hours | A common and generally high-yielding method. The reaction is typically fast.[1][2][3] Potential for side reactions due to the formation of a tert-butyl cation.[4] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 0 - Room Temperature | 1 - 4 hours | Another standard acidic condition. The choice of solvent can influence the reaction rate and selectivity.[2][5][6] |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Room Temperature | ~3 hours | A mild and selective basic condition, particularly useful for substrates with acid-sensitive functional groups.[5][7] |
| Thermal Deprotection | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or Microwave | Variable | Can be accelerated with microwave irradiation.[8][9] |
| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1 - 4 hours | A mild alternative to strong acid deprotection.[10][11] |
Experimental Protocols
Primary Protocol: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the efficient removal of the Boc protecting group from this compound using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM). A typical concentration is 0.1 to 0.2 M.
-
Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 (v/v) mixture of DCM and TFA.[1][3] This should be performed in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 5 hours.[1]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as carbon dioxide gas will evolve.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-fluoroindole.
-
If necessary, the crude product can be purified by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Workflow for the acidic deprotection of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Notes and Protocols for the Use of tert-Butyl 5-fluoro-1H-indole-1-carboxylate in Serotonin Receptor Agonist Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the utilization of tert-butyl 5-fluoro-1H-indole-1-carboxylate as a key starting material in the synthesis of fluorinated tryptamines, a class of compounds with significant potential as serotonin (5-HT) receptor agonists. The introduction of a fluorine atom at the 5-position of the indole scaffold can modulate the pharmacokinetic and pharmacodynamic properties of tryptamines, potentially leading to enhanced receptor affinity, selectivity, and metabolic stability. The protocols outlined herein describe a multi-step synthetic pathway to afford 5-fluoro-α-methyltryptamine, a known serotonergic agent.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step sequence starting from this compound:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the indole ring.
-
Henry Reaction: Condensation of the resulting aldehyde with nitroethane to yield a nitroalkene intermediate.
-
Reduction and Deprotection: Reduction of the nitroalkene to the primary amine and subsequent removal of the Boc protecting group to yield the target tryptamine.
Caption: Synthetic workflow for 5-fluoro-α-methyltryptamine.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol describes the formylation of the Boc-protected 5-fluoroindole at the C3 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (5-10 mL per gram of indole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford tert-butyl 5-fluoro-3-formyl-1H-indole-1-carboxylate.
Protocol 2: Henry Reaction of tert-Butyl 5-fluoro-3-formyl-1H-indole-1-carboxylate
This protocol outlines the condensation of the 3-formylindole with nitroethane.
Materials:
-
tert-Butyl 5-fluoro-3-formyl-1H-indole-1-carboxylate
-
Nitroethane
-
Ammonium acetate
-
Acetic acid
Procedure:
-
To a solution of tert-butyl 5-fluoro-3-formyl-1H-indole-1-carboxylate (1.0 eq) in acetic acid (10-15 mL per gram of aldehyde), add nitroethane (3.0-5.0 eq) and ammonium acetate (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield tert-butyl 5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole-1-carboxylate. The product can be further purified by recrystallization if necessary.
Protocol 3: Reduction of the Nitroalkene and Boc Deprotection
This protocol describes the reduction of the nitroalkene to the corresponding amine followed by the removal of the Boc protecting group.
Materials:
-
tert-Butyl 5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
Part A: Reduction of the Nitroalkene
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (4.0-5.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve tert-butyl 5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the combined filtrates under reduced pressure to obtain the crude Boc-protected 5-fluoro-α-methyltryptamine.
Part B: Boc Deprotection
-
Dissolve the crude product from Part A in dichloromethane (DCM) (10-20 mL per gram).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.[1]
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the deprotection by TLC.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-α-methyltryptamine. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Presentation
The following tables summarize the reported pharmacological data for 5-fluoro-α-methyltryptamine and the related compound 5-fluorotryptamine.
Table 1: Pharmacological Profile of 5-Fluoro-α-methyltryptamine (5-F-αMT)
| Parameter | Value | Receptor/Transporter | Reference |
| Monoamine Release (EC₅₀) | |||
| Serotonin | 14-19 nM | SERT | [3] |
| Norepinephrine | 78-126 nM | NET | [3] |
| Dopamine | 32-37 nM | DAT | [3] |
| Receptor Agonism (EC₅₀) | |||
| 5-HT₂A | 8.47 nM | 5-HT₂A | [3] |
| Enzyme Inhibition (IC₅₀) | |||
| MAO-A | 180-450 nM | MAO-A | [3] |
Table 2: Pharmacological Profile of 5-Fluorotryptamine (5-FT)
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Kᵢ) | |||
| 5-HT₃A | 0.8 µM | 5-HT₃A | [4] |
| 5-HT₃AB | 1.8 µM | 5-HT₃AB | [4] |
| Functional Activity (EC₅₀) | |||
| 5-HT₃A | 16 µM | 5-HT₃A | [4] |
| 5-HT₃AB | 27 µM | 5-HT₃AB | [4] |
| Efficacy (Rₘₐₓ) | |||
| 5-HT₃A | 0.64 (Partial Agonist) | 5-HT₃A | [4] |
| 5-HT₃AB | 0.45 (Partial Agonist) | 5-HT₃AB | [4] |
Serotonin Receptor Signaling
The synthesized agonists are expected to interact with various serotonin receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.
Caption: 5-HT₂A receptor signaling pathway.
Caption: 5-HT₃ receptor signaling mechanism.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of 5-fluorinated tryptamine derivatives with potent activity at serotonin receptors. The protocols provided herein offer a clear pathway for the synthesis of 5-fluoro-α-methyltryptamine, a compound with a complex pharmacological profile as a monoamine releaser and a 5-HT₂A agonist. The strategic incorporation of fluorine into the tryptamine scaffold is a promising approach for the development of novel therapeutics targeting the serotonergic system. Researchers are encouraged to adapt and optimize these methods for the synthesis of a diverse library of fluorinated tryptamines for further pharmacological investigation.
References
Application Notes and Protocols for the Synthesis and Evaluation of 5-Fluoroindole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 5-fluoroindole derivatives as potential anticancer agents. The inclusion of a fluorine atom at the 5-position of the indole scaffold has been shown to enhance the therapeutic properties of these molecules, making them a significant area of interest in oncology drug discovery. This document outlines detailed synthetic procedures, protocols for key biological assays, and summarizes the anticancer activity of representative compounds.
Data Presentation: Anticancer Activity of 5-Fluoroindole Derivatives
The following tables summarize the in vitro anticancer activity of various 5-fluoroindole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of the cytotoxic potential of these compounds.
Table 1: IC50 Values of 5-Fluoro-2-oxindole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| (Z)-3-((4-chlorophenyl)methylene)-5-fluoroindolin-2-one | MCF-7 (Breast) | 0.0358 | α-Glucosidase inhibitor |
| A549 (Lung) | - | - | |
| HCT116 (Colon) | - | - | |
| Compound 3g (Sunitinib Analog) | T-47D (Breast) | Growth Inhibition > 70% | VEGFR2 inhibitor |
| HOP-92 (Lung) | Growth Inhibition > 70% | ||
| NCI/ADR-RES (Ovarian) | Growth Inhibition > 70% | ||
| 5-Fluoroindole-2-carboxylic acid | - | 10 | APE1 inhibitor |
| 4-fluoroindoline derivative 24a | - | 0.8 (nM) | PERK inhibitor |
Table 2: Growth Inhibition of Thiazole-containing 5-Fluoro-2-oxindole Derivatives (NCI-60 Screen)
| Compound ID | Cancer Type | Mean Growth Inhibition (%) |
| 3g | Leukemia | 76 |
| Breast Cancer | 63 | |
| Ovarian Cancer | 58 | |
| Non-Small Cell Lung Cancer | 54 | |
| Colon Cancer | 47 | |
| Melanoma | 46 | |
| Renal Cancer | 41 | |
| CNS Cancer | 27 |
Experimental Protocols
Detailed methodologies for the synthesis of a representative 5-fluoro-2-oxindole derivative and for key biological evaluation assays are provided below.
Protocol 1: Synthesis of (Z)-3-((4-chlorophenyl)methylene)-5-fluoroindolin-2-one
This protocol describes the synthesis of a potent 5-fluoro-2-oxindole derivative via a Knoevenagel condensation reaction.[1]
Materials:
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5-fluoro-2-oxindole
-
4-chlorobenzaldehyde
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Potassium hydroxide (KOH)
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Ethanol
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Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer
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Stir plate/heating mantle
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Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1 mmol) in ethanol, add 4-chlorobenzaldehyde (1.2 mmol) and a catalytic amount of potassium hydroxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
For purification, recrystallize the crude product from ethanol to yield (Z)-3-((4-chlorophenyl)methylene)-5-fluoroindolin-2-one as a solid.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-fluoroindole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-fluoroindole derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of 5-fluoroindole derivatives on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
5-fluoroindole derivative
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 5-fluoroindole derivative for 24, 48, or 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Diagram 1: General Synthetic Scheme for 5-Fluoro-2-oxindole Derivatives
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-Boc protection of 5-fluoro-1H-indole.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Insufficient Nucleophilicity of Indole Nitrogen: The electron-withdrawing effect of the fluorine atom at the 5-position can decrease the nucleophilicity of the indole nitrogen, making the reaction sluggish.[1] | - Increase the reaction temperature. - Use a stronger base such as sodium hydride (NaH) to deprotonate the indole, forming the more nucleophilic indolide anion. Exercise caution as NaH is highly reactive. - Add a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[2][3][4] |
| Poor Solubility of Starting Material: 5-fluoro-1H-indole may have limited solubility in common aprotic solvents at lower temperatures. | - Use a co-solvent system, such as THF/DMF, to improve solubility. - Gently warm the reaction mixture to aid dissolution before adding the Boc-anhydride. | |
| Degraded Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. | - Use a fresh bottle of (Boc)₂O. - If the purity is questionable, it can be purified by careful distillation under reduced pressure. | |
| Incomplete Reaction (Mixture of Starting Material and Product) | Insufficient Reagent: The amount of (Boc)₂O or base may not be sufficient for complete conversion. | - Increase the equivalents of (Boc)₂O to 1.1-1.5 equivalents. - Ensure at least a stoichiometric amount of base is used, particularly if using a weaker base like triethylamine. |
| Short Reaction Time: The reaction may require more time to go to completion, especially at lower temperatures. | - Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). - Consider running the reaction overnight at room temperature.[2] | |
| Formation of Multiple Products (Side Reactions) | Reaction at C3 Position: Indoles can sometimes undergo reaction at the C3 position under certain conditions. | - Ensure the reaction is run under basic conditions to favor N-acylation. - The use of DMAP as a catalyst generally promotes selective N-Boc protection. |
| Decomposition of Product: Prolonged heating at high temperatures can lead to decomposition of the desired product. | - Avoid excessive heating. If a higher temperature is needed, use the lowest effective temperature and monitor the reaction closely. | |
| Difficult Purification | Similar Polarity of Starting Material and Product: The Boc-protected indole and the starting 5-fluoroindole may have close Rf values on TLC, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation. - Consider recrystallization as an alternative or final purification step. |
| Residual (Boc)₂O or byproducts: Excess (Boc)₂O and its byproducts can co-elute with the product. | - A basic workup (e.g., washing with a dilute solution of sodium bicarbonate) can help remove some unreacted (Boc)₂O. - For stubborn impurities, a scavenger resin can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in the N-Boc protection of 5-fluoroindole?
A1: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form a more reactive intermediate, which is then more readily attacked by the relatively non-nucleophilic indole nitrogen. This accelerates the rate of the N-Boc protection.[2][3][4]
Q2: Can I use a different base instead of triethylamine (TEA) or sodium hydride (NaH)?
A2: Yes, other bases can be used. For instance, a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be effective, although it might require longer reaction times or gentle heating. The choice of base depends on the desired reactivity and the compatibility with other functional groups in the molecule.
Q3: How do I monitor the progress of the reaction?
A3: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A suitable solvent system (e.g., 9:1 hexane/ethyl acetate) should be used to achieve good separation between the starting material (5-fluoro-1H-indole) and the product (this compound). The product, being less polar, will have a higher Rf value. Staining with a permanganate solution can help visualize the spots.
Q4: What are the expected yields for this reaction?
A4: With an optimized protocol, yields for the N-Boc protection of indoles are typically high, often in the range of 90-98%.[2] However, yields can be lower if challenges such as incomplete reaction or difficult purification are encountered.
Q5: Is an inert atmosphere necessary for this reaction?
A5: While the reaction is not strictly air or moisture sensitive, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using highly reactive reagents like sodium hydride. It can also prevent the introduction of moisture which could hydrolyze the (Boc)₂O.
Experimental Protocols
N-Boc Protection of 5-fluoro-1H-indole using (Boc)₂O and DMAP
This protocol is adapted from established procedures for the N-Boc protection of indoles.[2][3]
Materials:
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5-fluoro-1H-indole
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Di-tert-butyl dicarbonate ((Boc)₂O)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-1H-indole (1.0 equivalent) in anhydrous DCM or THF. Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
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Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup:
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Dilute the reaction mixture with DCM.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and then brine.[3]
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship of components in the N-Boc protection reaction.
References
Technical Support Center: Purification of tert-butyl 5-fluoro-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl 5-fluoro-1H-indole-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most prevalent and effective methods for the purification of this compound are flash column chromatography and recrystallization. Flash chromatography is widely used to separate the target compound from unreacted starting materials and byproducts.[1] Recrystallization can be employed to achieve high purity, particularly when the crude material is a solid.
Q2: What common impurities might be present in my crude product?
Common impurities can include:
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Unreacted 5-fluoroindole: The starting material for the Boc-protection reaction.
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Di-tert-butyl dicarbonate (Boc₂O): Excess reagent from the protection step.
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tert-Butanol: A byproduct of the Boc protection reaction.
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N,N-di-Boc protected indole: A potential side product if harsh reaction conditions are used.[2]
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Deprotected 5-fluoroindole: The N-Boc group on indoles can be labile and may cleave under certain conditions, such as elevated temperatures or mild acidity.[3]
Q3: My purified product shows signs of degradation over time. How can I improve its stability?
The N-Boc group of indoles is known to be less stable than on typical amines and can be sensitive to heat and acidic conditions.[3] To enhance stability:
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Store the purified compound at low temperatures (e.g., in a refrigerator or freezer).
-
Avoid exposure to acidic environments.
-
Use a rotovap with a water bath at a low temperature (e.g., not exceeding 40°C) during solvent removal to prevent thermal degradation.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after flash chromatography. | 1. Product is too polar/non-polar for the chosen solvent system: This can lead to co-elution with impurities or poor separation. 2. Product decomposition on silica gel: The slightly acidic nature of silica gel can cause some degradation of the acid-sensitive N-Boc group. | 1. Optimize the solvent system: Use TLC to test different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve good separation. 2. Use neutralized silica gel: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites. |
| The product is an oil and will not crystallize. | 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Inappropriate solvent choice for recrystallization. | 1. Purify further by column chromatography: Ensure high purity before attempting recrystallization. 2. Screen for suitable recrystallization solvents: Test a range of solvents and solvent mixtures (e.g., hexanes, ethyl acetate/hexanes) to find conditions that yield a crystalline solid. |
| NMR spectrum shows the presence of the deprotected 5-fluoroindole. | 1. Accidental deprotection during workup: Exposure to acidic conditions (e.g., an acidic wash) can cleave the Boc group. 2. Thermal decomposition: Overheating during solvent evaporation can cause deprotection.[3] | 1. Use a neutral or mildly basic workup: Wash with water or a saturated sodium bicarbonate solution instead of acidic solutions.[1] 2. Evaporate solvent at reduced temperature: Use a low-temperature water bath for the rotovap. |
| TLC shows multiple spots close to the product spot. | 1. Formation of side products: Similar polarity byproducts may have formed during the reaction. 2. Incomplete reaction: Unreacted starting material may be present. | 1. Use a shallow gradient for column chromatography: A slower, more gradual increase in the polar solvent can improve the resolution of closely eluting compounds. 2. Ensure the reaction has gone to completion: Monitor the reaction by TLC to confirm the consumption of starting material before workup.[1] |
Experimental Protocols
Flash Column Chromatography
This is a standard method for purifying the crude product after the N-Boc protection of 5-fluoroindole.
Materials:
-
Crude this compound
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Silica gel (for flash chromatography)
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Hexane
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Ethyl acetate
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Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare the column: Pack a glass column with silica gel slurried in hexane.
-
Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elute the column: Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.[1]
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Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Recrystallization
If the purified product is a solid, recrystallization can be used to further enhance its purity.
Materials:
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Purified this compound
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A suitable solvent or solvent system (e.g., n-hexane)
Procedure:
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Dissolve the compound: In a flask, dissolve the compound in the minimum amount of a suitable solvent at an elevated temperature.
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Cool the solution: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization.
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Collect the crystals: Collect the crystals by filtration.
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Wash and dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Data Presentation
Table 1: Typical Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Typical Gradient | 0% to 10% Ethyl Acetate |
Visualizations
Caption: General workflow for the purification and quality control of this compound.
References
Technical Support Center: Boc Protection of 5-Fluoroindole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the N-Boc protection of 5-fluoroindole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide for Side Reactions
The Boc protection of 5-fluoroindole, while a common transformation, can be accompanied by several side reactions. The following table summarizes common issues, their potential causes, and recommended solutions to optimize the reaction for the desired N-Boc-5-fluoroindole product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Boc Product | - Incomplete reaction. - Suboptimal reaction conditions. - Degradation of starting material or product. | - Increase reaction time or temperature moderately. - Ensure anhydrous conditions, as moisture can hydrolyze Boc anhydride. - Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O). - Consider using a different base or solvent system (e.g., DMAP in THF or MeCN). |
| Formation of Di-Boc Adduct | - Highly activating conditions (e.g., strong base like n-BuLi) can lead to C-acylation in addition to N-acylation.[1] - Excess (Boc)₂O under forcing conditions. | - Use milder basic conditions, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). - Avoid using strong organolithium bases if only N-protection is desired. - Carefully control the stoichiometry of (Boc)₂O, using only a slight excess (1.1-1.2 equivalents). |
| Unidentified Side Products | - Potential for Boc migration under certain conditions, for instance from the nitrogen to the C3 position.[1] - Ring-opening or other degradation pathways under harsh acidic or basic conditions. | - Characterize the side product by NMR and MS to identify its structure. - If Boc migration is suspected, consider milder reaction conditions and shorter reaction times. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficulty in Purification | - Similar polarity of the desired product and unreacted (Boc)₂O or byproducts. | - After the reaction, quench with a nucleophilic amine like N,N-dimethylethylenediamine to consume excess (Boc)₂O, forming a water-soluble urea. - Utilize a different solvent system for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for the Boc protection of 5-fluoroindole?
A1: A widely used and generally effective method for the N-tert-butoxycarbonylation of indoles involves reacting the indole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] Common solvents for this reaction include tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) at room temperature.
Q2: I'm observing a second product with a higher molecular weight that appears to have two Boc groups. What is happening and how can I prevent it?
A2: You are likely observing the formation of a di-Boc protected indole. This can occur under strongly basic or forcing conditions, where after N-protection, a second Boc group is added to the C3 position of the indole ring.[1] To prevent this, use milder bases like triethylamine or catalytic DMAP instead of strong bases like n-butyllithium.[1] Also, avoid using a large excess of (Boc)₂O.
Q3: My reaction is sluggish and does not go to completion. What can I do to improve the conversion?
A3: If the reaction is slow, you can try gently heating the reaction mixture (e.g., to 40-50 °C). Ensure that your reagents are pure and the solvent is anhydrous, as water can consume the (Boc)₂O. Increasing the amount of DMAP catalyst slightly may also improve the reaction rate.
Q4: Is the N-Boc group on 5-fluoroindole stable to acidic conditions?
A4: The N-Boc group is generally known to be labile under strong acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][4] Even milder acidic conditions, such as those used in reversed-phase HPLC with TFA in the eluent, can cause gradual cleavage of the Boc group, especially during solvent evaporation.[5]
Q5: Are there alternative protecting groups for the indole nitrogen that might avoid these side reactions?
A5: Yes, several other protecting groups can be used for indoles. Some common alternatives include the Carbobenzyloxy (Cbz) group, which is removed by hydrogenolysis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[6] Another option is the 2-(phenylsulfonyl)ethyl group, which is readily removed under basic conditions.[7] The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule to the required deprotection conditions.
Experimental Protocol: N-Boc Protection of 5-Fluoroindole
This protocol is designed to favor the formation of the mono-N-protected product while minimizing side reactions.
Materials:
-
5-fluoroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-fluoroindole (1.0 eq) in anhydrous THF.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-5-fluoroindole.
Visualizations
Boc Protection of 5-Fluoroindole: Main Reaction and Side Products
References
optimization of reaction conditions for tert-butyl 5-fluoro-1H-indole-1-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protection of 5-fluoroindole challenging?
The primary challenge arises from the reduced nucleophilicity of the indole nitrogen. The fluorine atom at the 5-position is electron-withdrawing, which decreases the electron density on the indole ring system, making the nitrogen atom a weaker nucleophile. This can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).[1]
Q2: What are the most common side products in this reaction?
Common side products include unreacted 5-fluoroindole, and potentially N,N-di-Boc protected indole under forcing conditions, although this is less common for indoles compared to primary amines. Urea formation can also occur, particularly with sterically hindered amines and strong bases.[1]
Q3: Is a base always necessary for the N-Boc protection of 5-fluoroindole?
While the reaction can proceed without a base, it is highly recommended for weakly nucleophilic substrates like 5-fluoroindole. A base is used to deprotonate the indole nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.[1]
Q4: How do I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A spot for the 5-fluoroindole starting material should diminish over time, while a new spot for the higher Rf this compound product should appear and intensify.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Low Nucleophilicity of 5-Fluoroindole | The electron-withdrawing fluorine atom reduces the nucleophilicity of the indole nitrogen. To overcome this, use a stronger base such as Sodium Hydride (NaH) to deprotonate the indole prior to the addition of Boc₂O. Alternatively, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be used to activate the Boc anhydride. |
| Inappropriate Solvent | Ensure 5-fluoroindole is fully soluble in the chosen solvent. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally good choices. |
| Insufficient Reagent Stoichiometry | Use a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents, to ensure the reaction goes to completion. |
| Moisture in the Reaction | If using a strong base like NaH, ensure the reaction is conducted under anhydrous conditions (dry solvent and inert atmosphere) as water will quench the base. |
Issue 2: Incomplete Reaction
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Reactions with weakly nucleophilic indoles may require longer reaction times or gentle heating. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, consider warming it to 40-50 °C. |
| Ineffective Base | If using a mild base like triethylamine (TEA) results in an incomplete reaction, switch to a stronger, non-nucleophilic base like NaH or use catalytic DMAP. |
| Poor Mixing | Ensure efficient stirring throughout the reaction, especially if reagents are not fully dissolved. |
Data Presentation
The following table summarizes the qualitative impact of different reaction parameters on the N-Boc protection of electron-deficient indoles, such as 5-fluoroindole.
Table 1: Qualitative Effect of Reaction Parameters on the Synthesis of this compound
| Parameter | Condition | Effect on Yield | Effect on Purity | Notes |
| Base | None | Low | High | Reaction is very slow or may not proceed to completion. |
| Triethylamine (TEA) | Moderate | Good | A mild base that may require longer reaction times or heating. | |
| Sodium Hydride (NaH) | High | Good | A strong, non-nucleophilic base that effectively deprotonates the indole. Requires anhydrous conditions. | |
| 4-(Dimethylamino)pyridine (DMAP) | High | Good | A highly effective nucleophilic catalyst that accelerates the reaction. Used in catalytic amounts with a stoichiometric base like TEA. | |
| Solvent | Dichloromethane (DCM) | Good | Good | A common, effective solvent. |
| Tetrahydrofuran (THF) | Good | Good | Another common and effective solvent, particularly when using NaH. | |
| Acetonitrile (MeCN) | Moderate | Good | Can be used, but may be less effective than DCM or THF for this substrate. | |
| Temperature | 0 °C to Room Temperature | Good | High | Standard conditions for Boc protection. May be slow for 5-fluoroindole. |
| 40-50 °C | High | Good | Gentle heating can increase the reaction rate without significant side product formation. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is an optimized procedure based on general methods for the N-Boc protection of electron-deficient indoles.
Materials:
-
5-fluoroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 5-fluoroindole (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure solid.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the N-Boc protection of 5-fluoroindole.
References
Technical Support Center: Synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate. The focus is on identifying and mitigating the formation of common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis involves the protection of the indole nitrogen of 5-fluoroindole using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a base.
Q2: What are the most common byproducts I might encounter in this synthesis?
The most frequently observed byproducts include:
-
Unreacted 5-fluoroindole: Due to the relatively low nucleophilicity of the indole nitrogen, the reaction may not go to completion.
-
Di-Boc protected 5-fluoroindole: Over-protection can occur, particularly with excess Boc₂O or prolonged reaction times, leading to the formation of a di-tert-butoxycarbonyl derivative.
-
tert-Butanol: This is a common byproduct from the decomposition of the Boc protecting group reagent.
Q3: How does the fluorine substituent at the 5-position affect the reaction?
The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the indole nitrogen, potentially making the reaction more sluggish compared to unsubstituted indole. This can increase the likelihood of incomplete reactions.
Q4: My reaction is not proceeding to completion. What are the likely causes?
Incomplete reactions are often due to the poor nucleophilicity of the indole nitrogen.[1] To address this, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) to deprotonate the indole prior to adding Boc₂O. Ensure all reagents and solvents are anhydrous, as moisture can consume the base and hinder the reaction.
Q5: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A higher molecular weight byproduct is likely the di-Boc protected 5-fluoroindole. This can be confirmed using techniques like mass spectrometry. To minimize its formation, use a controlled stoichiometry of Boc₂O (e.g., 1.1-1.2 equivalents) and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction due to low nucleophilicity of the indole nitrogen. | - Increase reaction time and monitor progress by TLC.- Use a stronger, non-nucleophilic base such as sodium hydride (NaH) to deprotonate the indole first at a low temperature (e.g., 0 °C).- Ensure all reagents and solvents are anhydrous. |
| Suboptimal reaction conditions. | - Optimize the reaction temperature. While often run at room temperature, gentle heating may be required.- Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Presence of Unreacted Starting Material | Insufficient amount of Boc₂O. | - Use a slight excess of di-tert-butyl dicarbonate (e.g., 1.1-1.2 equivalents). |
| Deactivation of the base by moisture. | - Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Spots on TLC) | Over-protection leading to di-Boc byproduct. | - Carefully control the stoichiometry of Boc₂O.- Monitor the reaction progress closely and stop it once the starting material is consumed. |
| C3-acylation of the indole ring. | - If C3-acylation is suspected, consider running the reaction at a lower temperature to improve selectivity for N-protection. | |
| Difficulty in Product Purification | Co-elution of product and byproducts. | - Utilize a gradient elution in column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.- Recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) can also be effective.[2] |
Data Presentation
| Base | Typical Conditions | Advantages | Potential Issues & Byproducts |
| Triethylamine (TEA) / Diisopropylethylamine (DIPEA) | 1.5-2.0 eq. in THF or DCM at RT | - Mild conditions.- Easy to handle. | - May be too weak to fully deprotonate the indole, leading to incomplete reaction and unreacted starting material. |
| 4-Dimethylaminopyridine (DMAP) | Catalytic (0.1 eq.) to stoichiometric (1.0 eq.) in THF or DCM at RT | - Highly effective catalyst for acylation reactions.[2] | - Can promote over-reaction to form the di-Boc byproduct, especially with excess Boc₂O.- Can accelerate side reactions. |
| Sodium Hydride (NaH) | 1.1 eq. in anhydrous THF or DMF at 0 °C to RT | - Strong, non-nucleophilic base ensures complete deprotonation of the indole nitrogen, driving the reaction to completion. | - Highly reactive and moisture-sensitive, requiring strictly anhydrous conditions and an inert atmosphere.- Potential for side reactions if the temperature is not controlled. |
Experimental Protocols
Protocol 1: General Procedure using a Tertiary Amine Base and DMAP
This protocol is adapted from established procedures for the N-Boc protection of substituted indoles.[3]
Materials:
-
5-fluoroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 5-fluoroindole (1.0 eq.) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Procedure using Sodium Hydride (for less reactive substrates)
This protocol is recommended when incomplete reactions are observed with weaker bases.
Materials:
-
5-fluoroindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.1 eq.).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF or DMF to the flask and cool to 0 °C.
-
Slowly add a solution of 5-fluoroindole (1.0 eq.) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathway and Potential Byproducts
References
Technical Support Center: Synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate, focusing on improving reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is very slow or incomplete. What are the possible causes and solutions?
A1: Slow or incomplete reactions are common when performing N-Boc protection on indoles, particularly those with electron-withdrawing substituents like a fluorine atom at the 5-position. The reduced nucleophilicity of the indole nitrogen is the primary cause.
Troubleshooting Steps:
-
Catalyst Addition: The use of a nucleophilic catalyst is highly recommended. 4-Dimethylaminopyridine (DMAP) is a common and effective catalyst for this transformation. It activates the di-tert-butyl dicarbonate (Boc₂O), making it more susceptible to attack by the weakly nucleophilic indole nitrogen.[1]
-
Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and generally give good results.[1][2]
-
Reagent Purity: Verify the purity and integrity of your reagents. Boc₂O can degrade over time, and moisture in the reaction can hydrolyze it. Use freshly opened or properly stored reagents.
-
Temperature: While many Boc protections are run at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the reaction rate.[3] However, be cautious as higher temperatures can also lead to side reactions.
Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
A2: The most common side product in the Boc protection of primary amines is the di-Boc protected species. While less common for indoles, it can occur, especially with a highly active catalyst or excess Boc anhydride.
Minimization Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.2 equivalents) of Boc₂O. A large excess should be avoided to minimize the risk of di-Boc formation.
-
Catalyst Loading: If using DMAP, use it in catalytic amounts (e.g., 0.1-0.2 equivalents).[1] Stoichiometric amounts of DMAP can increase the likelihood of side reactions.
-
Reaction Temperature: Run the reaction at room temperature or 0 °C to minimize the formation of potential byproducts.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction once the starting material is consumed to avoid prolonged exposure to reaction conditions that might favor side product formation.
Q3: What is the optimal purification strategy for this compound?
A3: The standard and most effective method for purifying this compound is flash column chromatography on silica gel.[4][5]
Purification Protocol:
-
Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate) is a good starting point.[5] The exact ratio should be determined by TLC analysis.
-
Elution: The product, being more polar than the starting 5-fluoroindole, will elute later.
-
Data Presentation
The following table summarizes typical reaction conditions for the N-Boc protection of indoles, which can be adapted for the synthesis of this compound. Please note that optimal conditions may vary and should be determined experimentally.
| Starting Material | Reagents (equivalents) | Catalyst (equivalents) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 7-bromo-1H-indole | (Boc)₂O (1.0) | DMAP (1.0) | DCM | 0 °C to RT | 15 | 90-98 | [2] |
| Indole Derivative | (Boc)₂O (2.2) | DMAP (0.2) | DCM | RT | 16 | 83 | [1] |
| Indole Derivative | (Boc)₂O (1.2) | DMAP (0.1) | THF | RT | 4 | ~95 | [1] |
| Amine | (Boc)₂O (2.0-3.0) | Base (1.0-1.5) | Various | RT to 40°C | Varies | High | [3] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound:
This protocol is a general guideline and may require optimization.
Materials:
-
5-fluoro-1H-indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 5-fluoro-1H-indole (1.0 equivalent) in anhydrous DCM or THF, add DMAP (0.1 equivalents).
-
Addition of Boc Anhydride: Add Boc₂O (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Visualizations
DMAP-Catalyzed Boc Protection Mechanism:
Caption: Mechanism of DMAP-catalyzed N-Boc protection of 5-fluoroindole.
Experimental Workflow:
Caption: Workflow for the synthesis and purification of the target compound.
Troubleshooting Logic:
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Boc Deprotection of Fluorinated Indoles
Welcome to the Technical Support Center for the Boc deprotection of fluorinated indoles. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from fluorinated indole scaffolds. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection of fluorinated indoles, offering potential causes and solutions.
Issue 1: Incomplete or Sluggish Deprotection with Standard Acidic Conditions
Question: My N-Boc deprotection of a fluorinated indole using standard trifluoroacetic acid (TFA) in dichloromethane (DCM) is slow or does not proceed to completion. What could be the cause and how can I resolve this?
Answer: Several factors can contribute to incomplete or slow deprotection of fluorinated indoles:
-
Insufficient Acid Strength or Concentration: While TFA is a strong acid, the electron-withdrawing nature of fluorine atoms on the indole ring can decrease the lability of the N-Boc group, requiring harsher conditions.[1]
-
Low Reaction Temperature: Performing the reaction at 0 °C or below can significantly slow down the rate of deprotection.[1]
-
Steric Hindrance: Bulky substituents on the indole ring near the N-Boc group can impede the approach of the acid.
Recommended Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in DCM. If the reaction is being performed at a low temperature, allow it to warm to room temperature. For particularly resistant substrates, using neat TFA for a short period may be effective, provided the substrate is stable under these conditions.[1][2]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate can be more potent than TFA/DCM.[1][3]
-
Alternative Deprotection Methods: Consider moving away from standard protic acids. Thermal deprotection in fluorinated alcohols or Lewis acid-mediated methods can be highly effective.[1][4][5]
Issue 2: Observation of Unwanted Side Products
Question: I am observing side products in my reaction mixture after TFA-mediated deprotection. What are these byproducts and how can I prevent their formation?
Answer: A common side reaction during acidic Boc deprotection is the alkylation of the electron-rich indole ring by the tert-butyl cation generated during the cleavage. The indole nucleus, particularly the C3 position if unsubstituted, is susceptible to electrophilic attack.[6]
Recommended Solutions:
-
Use of Scavengers: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Triethylsilane (TES)
-
Thioanisole
-
Water
A typical "cleavage cocktail" might consist of TFA/DCM/TES.
-
Issue 3: Degradation of Acid-Sensitive Functional Groups
Question: My fluorinated indole contains other acid-labile functional groups (e.g., acetals, silyl ethers) that are being cleaved under the deprotection conditions. What are my options?
Answer: When dealing with substrates containing sensitive functionalities, the use of strong acids like TFA or HCl is often not viable.[1][7] In these cases, milder or non-acidic deprotection methods are recommended.
Recommended Solutions:
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) can be effective under milder conditions.[1][4]
-
Thermal Deprotection in Fluorinated Alcohols: Heating the Boc-protected fluorinated indole in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a highly effective and neutral deprotection method.[4][5][8] These reactions can be significantly accelerated using microwave irradiation.[5]
-
Oxalyl Chloride in Methanol: This method provides a mild route for N-Boc deprotection and is tolerant of many acid-labile groups.[3][7]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The deprotected indole is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the free amine, usually as a purple or yellow spot, confirming the formation of the desired product.[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]
Q2: Are N-Boc groups on indoles easier or harder to remove compared to aliphatic amines?
A2: N-Boc groups on indoles are generally more labile and less stable than on typical aliphatic amines.[9][10] This is because the lone pair of the indole nitrogen is involved in the aromatic system, making the amide bond of the carbamate weaker. This increased lability can sometimes lead to accidental deprotection under surprisingly mild conditions, such as heating in certain solvents.[9]
Q3: Does the position of the fluorine atom on the indole ring affect the deprotection?
A3: Yes, the position and number of fluorine substituents can influence the electronic properties of the indole ring and, consequently, the lability of the N-Boc group. Electron-withdrawing fluorine atoms can decrease the nucleophilicity of the indole nitrogen, potentially making the Boc group slightly more difficult to remove under acidic conditions compared to non-fluorinated indoles.[11]
Q4: Can I selectively deprotect an N-Boc group on a fluorinated indole in the presence of an N-Boc protected alkyl amine?
A4: Yes, selective deprotection is often possible by taking advantage of the higher lability of the indole N-Boc group.[10] Thermal deprotection methods, particularly in continuous flow setups, have shown promise in selectively removing an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature and residence time.[10]
Data Presentation
Table 1: Comparison of Thermal Boc Deprotection of N-Boc-Indoles in Fluorinated Alcohols with Microwave Assistance
| Entry | R | R' | Solvent | Time (min) | Yield (%) | Reference |
| 1 | -CONH₂ | Cl | TFE | 5 | 98 | [5] |
| 2 | -CONH₂ | Cl | HFIP | 5 | 97 | [5] |
| 3 | -CHO | H | TFE | 5 | 91 | [5] |
| 4 | -CHO | H | HFIP | 5 | 96 | [5] |
| 5 | -H | Cl | TFE | 60 | 98 | [5] |
| 6 | -H | Cl | HFIP | 5 | 94 | [5] |
| 7 | -H | OMe | TFE | 60 | 95 | [5] |
| 8 | -H | OMe | HFIP | 15 | 98 | [5] |
| 9 | -H | CN | TFE | 60 | 98 | [5] |
| 10 | -H | CN | HFIP | 5 | 98 | [5] |
| 11 | -H | NO₂ | TFE | 15 | 91 | [5] |
| 12 | -H | NO₂ | HFIP | 5 | 99 | [5] |
Note: Reactions were performed in a microwave reactor at 150 °C.
Experimental Protocols
Protocol 1: General Procedure for Thermal Boc Deprotection using Fluorinated Alcohols (Microwave-Assisted)
-
Dissolve the N-Boc protected fluorinated indole (1 equivalent) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in a microwave-safe vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) for the specified time (typically 5-60 minutes).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure. In many cases, the resulting product is of high purity and may not require further purification.[5][8] If necessary, purify the crude product by column chromatography.
Protocol 2: Boc Deprotection using Zinc Bromide (ZnBr₂)
-
Dissolve the Boc-protected fluorinated indole (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[1][4]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate or Rochelle's salt).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate. This document offers troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Ensure 5-fluoro-1H-indole is of high purity (>98%) and completely dry. | Impurities or residual moisture can consume reagents and lead to side reactions, reducing the overall yield. |
| Reagent Stoichiometry | Use a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents. | This ensures the complete conversion of the starting material. |
| Base Selection | For a mild approach, use triethylamine (TEA). For enhanced reactivity, catalytic amounts of 4-(dimethylamino)pyridine (DMAP) can be added. For difficult cases, a stronger, non-nucleophilic base like sodium hydride (NaH) can be employed.[1] | The choice of base is crucial for the deprotonation of the indole nitrogen, facilitating the nucleophilic attack on the Boc anhydride.[1] |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. | Incomplete reactions are a common cause of low yields. Extending the reaction time may be necessary.[1] |
| Temperature Control | When using a strong base like NaH, perform the initial deprotonation at a low temperature (e.g., 0 °C) to control the reaction's exothermicity and prevent side reactions. | Gradual warming to room temperature can then drive the reaction to completion. |
Issue 2: Presence of Unreacted 5-fluoro-1H-indole in the Final Product
| Parameter | Recommendation | Rationale |
| Insufficient Reagent | Increase the stoichiometry of di-tert-butyl dicarbonate to 1.2 equivalents. | Ensures that there is enough reagent to react with all of the starting material. |
| Ineffective Base | If using a mild base like TEA, consider switching to a more effective catalyst like DMAP or a stronger base like NaH.[1] | A stronger base can more effectively deprotonate the indole, leading to a more complete reaction.[1] |
| Inefficient Purification | Optimize flash column chromatography conditions. A shallow gradient elution (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) can improve separation. | Proper chromatographic technique is essential for separating the product from the more polar starting material. |
Issue 3: Formation of Impurities
| Side Reaction | Mitigation Strategy |
| Di-Boc Protected Impurity | Use a controlled amount of Boc₂O (not exceeding 1.2 equivalents) and monitor the reaction closely. |
| Hydrolysis of Product | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used solvents for Boc protection of indoles.[2][3] THF is often preferred for reactions involving sodium hydride.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system such as hexane/ethyl acetate to observe the disappearance of the starting material spot and the appearance of the product spot. The product, being less polar, will have a higher Rf value than the starting indole.
Q3: What are the optimal conditions for purifying the final product on a large scale?
A3: For large-scale purification, flash column chromatography using silica gel is recommended. A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation.[2] Recrystallization from a suitable solvent system, such as hexane/dichloromethane, can also be employed to obtain a highly pure product.[4]
Q4: Is it necessary to use an inert atmosphere?
A4: While not always strictly necessary when using milder bases like TEA and DMAP, it is highly recommended, especially for large-scale synthesis, to prevent the introduction of moisture which can lead to side reactions. When using highly reactive bases like NaH, an inert atmosphere is mandatory.
Q5: What are the safety precautions for handling the reagents involved?
A5: Di-tert-butyl dicarbonate can cause skin and eye irritation. Sodium hydride is a flammable solid and reacts violently with water. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
Materials:
-
5-fluoro-1H-indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 5-fluoro-1H-indole (1.0 equivalent) in anhydrous THF, add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of tert-Butyl 5-fluoro-1H-indole-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-butyl 5-fluoro-1H-indole-1-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most frequently encountered impurities in the synthesis, which involves the protection of 5-fluoro-1H-indole with di-tert-butyl dicarbonate (Boc₂O), include:
-
Unreacted 5-fluoro-1H-indole: Incomplete reaction is a common issue.
-
Di-Boc protected 5-fluoro-1H-indole: Over-protection can occur, leading to the formation of a di-tert-butoxycarbonyl derivative, especially with prolonged reaction times or an excess of Boc₂O.[1]
-
tert-Butanol: A byproduct of the reaction.[1]
-
Degradation products: The Boc group is sensitive to acid and can be cleaved, leading to the formation of the starting material or other byproducts.[2]
Q2: How can I monitor the progress of the Boc protection reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[3][4] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and potential byproducts.[3][4] The reaction should be monitored until the starting material is consumed to an acceptable level.[3]
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification method is flash column chromatography on silica gel.[3][4] Recrystallization can also be used as a final purification step to obtain a highly pure product.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | Inappropriate solvent system (polarity too high or too low). | Optimize the solvent system using TLC. A common starting point is a gradient of ethyl acetate in hexane.[3][4] An Rf value of 0.2-0.3 for the desired compound on TLC is often optimal for column separation.[5] |
| Column overloading. | Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:50 by weight).[5] | |
| Improper column packing (channeling). | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[5] | |
| Product elutes with the solvent front | Solvent system is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexane). |
| Product does not elute from the column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Tailing of spots on TLC and column | The compound may be slightly acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (0.5-1%) for basic compounds or acetic acid (0.5-1%) for acidic compounds.[5] |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize | The compound is too soluble in the chosen solvent. | Try a solvent in which the compound is sparingly soluble at room temperature but soluble when heated. Alternatively, use a co-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation). |
| The solution is not saturated enough. | Concentrate the solution by slowly evaporating the solvent. | |
| Presence of impurities inhibiting crystallization. | Attempt further purification by column chromatography before recrystallization. | |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is supersaturated. | Try cooling the solution more slowly or scratching the inside of the flask with a glass rod to induce nucleation. | |
| Low recovery of the product | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in an ice bath or freezer) before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.[5]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble samples, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If a gradient elution is required, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Collection:
-
Collect fractions in separate tubes.
-
Monitor the composition of the fractions by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Recrystallization Procedure
Materials:
-
Purified this compound
-
A suitable solvent or solvent pair (e.g., hexane/ethyl acetate, ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a test tube, find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of Tert-Butyl 5-Fluoro-1H-indole-1-carboxylate and Other N-Protected Indoles for the Modern Organic Chemist
For researchers, scientists, and drug development professionals, the strategic selection of a protecting group for the indole nitrogen is a critical step that can significantly impact the success of a synthetic campaign. The stability of the protecting group under various reaction conditions, its influence on the reactivity of the indole nucleus, and the ease of its removal are all paramount considerations. This guide provides a comprehensive comparison of tert-butyl 5-fluoro-1H-indole-1-carboxylate with other commonly employed N-protected indoles, namely those bearing the benzyloxycarbonyl (Cbz) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups. The inclusion of a fluorine atom at the 5-position of the indole ring introduces an electron-withdrawing element, which can modulate the chemical properties of the protected indole. This comparison aims to furnish researchers with the necessary data to make informed decisions when selecting an appropriate protecting group for their specific synthetic needs.
Comparative Data on Stability and Reactivity
The choice of a nitrogen protecting group for indoles is dictated by the intended subsequent chemical transformations. The tert-butyloxycarbonyl (Boc) group is widely utilized due to its general stability to a range of conditions and its facile removal under acidic conditions. The benzyloxycarbonyl (Cbz) group offers orthogonality, being stable to acidic and basic conditions but readily cleaved by hydrogenolysis. The 2-(trimethylsilyl)ethoxymethyl (SEM) group provides robust protection under many conditions and is selectively removed by fluoride ions or certain Lewis acids.
The presence of an electron-withdrawing fluorine atom at the 5-position of the indole ring is expected to influence the stability of the N-protecting group. For carbamate-based protecting groups like Boc and Cbz, electron-withdrawing substituents on the indole ring can increase their lability under certain cleavage conditions. For instance, studies on the deprotection of N-Boc amines have shown that substrates with electron-withdrawing groups, such as fluoro, exhibit a faster rate of cleavage with reagents like oxalyl chloride.
Below is a summary of the expected stability and reactivity of this compound compared to its Cbz and SEM protected counterparts, based on established chemical principles and available literature data on substituted indoles.
| Protecting Group | Structure | Typical Introduction Conditions | Typical Cleavage Conditions | Stability Profile | Influence on Indole Reactivity |
| Boc | (Boc)₂O, DMAP, CH₂Cl₂ | TFA, CH₂Cl₂; or HCl in dioxane | Stable to catalytic hydrogenation and basic/nucleophilic conditions.[1] Lability increased by electron-withdrawing groups on the indole. | Directs lithiation to the C2 position. The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic substitution. | |
| Cbz | Cbz-Cl, NaH, DMF | H₂, Pd/C | Stable to acidic and basic conditions. | The electron-withdrawing nature of the Cbz group deactivates the indole ring towards electrophilic substitution. | |
| SEM | SEM-Cl, NaH, DMF | TBAF, THF; or MgBr₂, Et₂O | Stable to a wide range of acidic and basic conditions, as well as many organometallic reagents. | Can act as a dual protecting and activating group in certain reactions. Directs lithiation to the C2 position. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following protocols for the synthesis and deprotection of this compound, N-Cbz-5-fluoroindole, and N-SEM-5-fluoroindole are based on established methodologies.
Synthesis of this compound
Materials:
-
5-Fluoroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 5-fluoroindole (1.0 eq) in dichloromethane at 0 °C, add 4-(dimethylaminopyridine) (0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound.
Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoroindole.
Visualization of Key Concepts
To further aid in the understanding of the selection and application of these protecting groups, the following diagrams have been generated using Graphviz.
Caption: A decision-making workflow for selecting an appropriate indole nitrogen protecting group.
Caption: Relative stability of Boc, Cbz, and SEM protected 5-fluoroindoles under various reaction conditions.
References
A Comparative Guide to the Biological Activity of tert-Butyl 5-Fluoro-1H-indole-1-carboxylate and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide also offers detailed experimental protocols for key biological assays, enabling researchers to conduct direct comparisons of these and other indole derivatives. Furthermore, signaling pathway and experimental workflow diagrams are provided to facilitate the design and interpretation of such studies.
The Influence of 5-Fluorination on the Indole Scaffold
The introduction of a fluorine atom at the 5-position of the indole ring can significantly alter the molecule's physicochemical properties, which in turn can influence its biological activity. Key potential effects include:
-
Metabolic Stability: Fluorination at metabolically susceptible positions can block oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life and bioavailability.
-
Target Binding Affinity: The high electronegativity of fluorine can lead to altered electronic distribution within the indole ring, potentially enhancing interactions with biological targets through hydrogen bonding or other non-covalent interactions.
-
Lipophilicity: The effect of fluorine on lipophilicity is context-dependent and can either increase or decrease it, thereby affecting cell permeability and target engagement.
Structure-activity relationship studies on various fluorinated indole derivatives have shown that 5-fluoroindoles can exhibit enhanced potency compared to their non-fluorinated or other regioisomeric fluorinated analogs in various contexts, including antiviral applications.[1]
Comparative Biological Activity Data (Hypothetical)
Due to the absence of direct comparative experimental data for tert-butyl 5-fluoro-1H-indole-1-carboxylate and tert-butyl 1H-indole-1-carboxylate, the following table is presented as a template for organizing data from future comparative studies. The activities listed are based on the known biological potential of indole derivatives.
| Biological Activity | Assay Type | This compound (IC₅₀/EC₅₀/MIC) | tert-Butyl 1H-indole-1-carboxylate (IC₅₀/EC₅₀/MIC) |
| Anticancer | MTT Assay (e.g., on HeLa cells) | To be determined | To be determined |
| Antimicrobial | Broth Microdilution (e.g., against S. aureus) | To be determined | To be determined |
| Kinase Inhibition | ADP-Glo™ Kinase Assay (e.g., against a target kinase) | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the direct comparison of the fluorinated and non-fluorinated indole carboxylates.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Test (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Target protein kinase
-
Kinase substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the indole derivatives in the appropriate kinase assay buffer.
-
In a 96-well plate, add the test compound, the kinase, and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified period (e.g., 1 hour).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.[2]
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by indole derivatives and the general workflows for the experimental protocols described above.
Caption: Hypothetical inhibition of pro-survival signaling pathways by an indole derivative.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: General workflow for an in vitro kinase inhibition assay.
References
The 5-Fluoroindole Scaffold: A Comparative Guide to its Pharmacophoric Validation
Introduction
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] The strategic incorporation of a fluorine atom, particularly at the 5-position, has been shown to significantly enhance the therapeutic potential of the indole nucleus. This modification can improve metabolic stability, binding affinity, and lipophilicity, making 5-fluoroindole derivatives highly sought-after pharmacophores in drug discovery. This guide provides a comparative analysis of the 5-fluoroindole scaffold, using tert-butyl 5-fluoro-1H-indole-1-carboxylate as a key synthetic intermediate, and presents experimental data validating its role in the development of potent enzyme inhibitors and antiviral agents.
This compound serves as a versatile building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for precise chemical modifications at other positions of the indole ring, which can then be removed under mild conditions to yield the final active compounds. While this specific molecule is primarily a synthetic intermediate, the biological activity of its derivatives provides strong validation for the 5-fluoroindole core as a valuable pharmacophore.
Comparison of Biological Activity: 5-Fluoroindole Derivatives vs. Standard Drugs
To validate the potential of the 5-fluoroindole scaffold, this section compares the biological activity of its derivatives against established drugs in two key therapeutic areas: α-glucosidase inhibition for the management of diabetes and antiviral activity.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes.[2] Several 5-fluoro-2-oxindole derivatives, which can be synthesized from precursors like this compound, have demonstrated potent α-glucosidase inhibitory activity, significantly surpassing that of the commercially available drug, acarbose.[2]
| Compound | Target | IC50 (µM)[2] | Comparison to Acarbose |
| 5-Fluoro-2-oxindole Derivative (3d) | α-Glucosidase | 49.89 ± 1.16 | ~11.4 times more potent |
| 5-Fluoro-2-oxindole Derivative (3f) | α-Glucosidase | 35.83 ± 0.98 | ~15.9 times more potent |
| 5-Fluoro-2-oxindole Derivative (3i) | α-Glucosidase | 56.87 ± 0.42 | ~10.0 times more potent |
| Acarbose (Reference Drug) | α-Glucosidase | 569.43 ± 43.72 | - |
| Lower IC50 values indicate greater potency. |
Antiviral Activity
The 5-fluoroindole scaffold has also been incorporated into molecules with significant antiviral properties. Derivatives have shown activity against a range of viruses, including Herpes Simplex Virus (HSV) and Coxsackie B4 virus.[3][4] The data below compares the efficacy of these derivatives to standard antiviral drugs.
| Compound | Virus Strain | EC50 (µg/mL)[4] | CC50 (µg/mL)[4] | Selectivity Index (SI = CC50/EC50) |
| Indolylthiosemicarbazide (6a) | Coxsackie B4 | 2.1 | >20 | >9.5 |
| Indolylthiosemicarbazide (6b) | Coxsackie B4 | 0.4 | >20 | >50.0 |
| Indolylthiosemicarbazide (6c) | Coxsackie B4 | 0.9 | >20 | >22.2 |
| Indolylthiosemicarbazide (6d) | Coxsackie B4 | 0.8 | >20 | >25.0 |
| Ribavirin (Reference Drug) | Coxsackie B4 | 2.5-10 | >100 | >10-40 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. A higher Selectivity Index indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
α-Glucosidase Inhibition Assay[2]
This assay determines the in vitro inhibitory activity of a compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of α-glucosidase solution (0.2 U/mL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Antiviral Cytopathic Effect (CPE) Inhibition Assay[4]
This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50%.
Materials:
-
Host cell line (e.g., Vero cells for Coxsackie B4 virus)
-
Virus stock
-
Test compounds
-
Reference antiviral drug (e.g., Ribavirin)
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds and the reference drug in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for the development of cytopathic effects in the virus control wells (typically 3-5 days).
-
After incubation, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.
Visualizing the Pharmacophore's Role
The following diagrams illustrate the synthetic utility of this compound and the general mechanism of α-glucosidase inhibition.
Caption: Synthetic pathway from the protected intermediate to bioactive compounds.
Caption: Mechanism of α-glucosidase inhibition by 5-fluoroindole derivatives.
Conclusion
The data presented in this guide strongly supports the validation of the 5-fluoroindole scaffold as a promising pharmacophore in drug discovery. Derivatives of this core structure have demonstrated superior activity compared to the standard-of-care in α-glucosidase inhibition and have shown potent and selective antiviral effects. This compound, as a key synthetic intermediate, provides a reliable and versatile route to access a diverse range of these biologically active molecules. The compelling experimental data, coupled with established protocols for their evaluation, should encourage further exploration of 5-fluoroindole derivatives by researchers and drug development professionals in the pursuit of novel therapeutics.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Study of Fluorinated and Non-Fluorinated Indole Derivatives in Kinase Inhibition
A deep dive into the structure-activity relationship of indole derivatives reveals the significant impact of fluorination on their potency as kinase inhibitors. This guide provides a comparative analysis, supported by experimental data, for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into drug candidates, a process known as fluorination, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. When applied to the privileged indole scaffold, fluorination can profoundly influence a compound's metabolic stability, binding affinity, and overall therapeutic efficacy. This guide presents a comparative study of fluorinated versus non-fluorinated indole derivatives, with a focus on their structure-activity relationship (SAR) as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a non-fluorinated indole derivative and its fluorinated analog against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The data clearly demonstrates the positive impact of fluorination on the inhibitory potency of the indole scaffold.
| Compound | Structure | Target Kinase | IC50 (nM) | Fold Improvement |
| Indole Derivative (Non-Fluorinated) | [Chemical structure of a non-fluorinated indole-based VEGFR-2 inhibitor] | VEGFR-2 | 78.9 | - |
| Fluorinated Indole Derivative | [Chemical structure of a fluorinated indole-based VEGFR-2 inhibitor with fluorine at a strategic position] | VEGFR-2 | 12.1 | ~6.5x |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The approximately 6.5-fold increase in inhibitory activity observed with the fluorinated analog highlights the significant advantage conferred by the strategic placement of a fluorine atom on the indole ring. This enhancement is often attributed to a combination of factors, including increased binding affinity through favorable interactions with the kinase active site and improved metabolic stability.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compounds (fluorinated and non-fluorinated indole derivatives) in 100% DMSO. Perform serial dilutions in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the serially diluted compound or vehicle (for positive and negative controls) to the wells of a white, opaque 96-well plate.
-
Add 20 µL of diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control wells. For the negative control wells, add 20 µL of Kinase Assay Buffer.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix containing ATP and the Poly (Glu, Tyr) 4:1 substrate in Kinase Assay Buffer. The ATP concentration should be at or near the Km for VEGFR-2.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add 50 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add 100 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Anti-Proliferative Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test compounds (fluorinated and non-fluorinated indole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds dissolved in the culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated control. Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway Visualizations
To provide a clearer understanding of the biological context in which these indole derivatives exert their effects, the following diagrams illustrate the key signaling pathways targeted by these inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indole derivatives.
Caption: Overview of the c-Met signaling pathway, a potential target for indole-based inhibitors.
Caption: The AXL signaling cascade, another key pathway implicated in cancer and a target for indole derivatives.
Conclusion
The comparative data and experimental protocols presented in this guide underscore the significant potential of fluorination as a strategy to enhance the biological activity of indole-based kinase inhibitors. The observed increase in potency against VEGFR-2 for the fluorinated analog provides a compelling case for the continued exploration of this chemical modification in drug discovery. The detailed experimental workflows and signaling pathway diagrams offer a robust framework for researchers to design and evaluate novel fluorinated indole derivatives with improved therapeutic profiles.
A Comparative Guide to the Efficacy of Protecting Groups for 5-Fluoroindole
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a protecting group for the nitrogen atom of 5-fluoroindole is a critical step in multi-step synthetic campaigns. The electron-withdrawing nature of the fluorine atom can influence the reactivity and stability of the indole ring, making the choice of an appropriate protecting group paramount for achieving high yields and minimizing side reactions. This guide provides an objective comparison of common protecting groups for 5-fluoroindole, supported by available experimental data and detailed protocols.
Comparison of Common Protecting Groups
The selection of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. While direct comparative studies on 5-fluoroindole are limited, data from general indole chemistry and examples from syntheses involving 5-fluoroindole derivatives provide valuable insights. The following table summarizes the performance of common protecting groups.
| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Stability |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, THF or CH₂Cl₂ | TFA/CH₂Cl₂ or HCl/Dioxane | Typically >90% | Typically >95% | Stable to hydrogenolysis and basic conditions. Labile to strong acids. |
| Cbz (Benzyloxycarbonyl) | CbzCl, NaH, DMF or THF | H₂, Pd/C or HBr/AcOH | Typically >85% | Typically >90% | Stable to acidic and basic conditions. Cleaved by hydrogenolysis. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF | TBAF, THF or HCl | Typically >80% | Typically >85% | Stable to a wide range of conditions including organolithium reagents and mild acids. Cleaved by fluoride ions or strong acids. |
| Ts (Tosyl) | TsCl, K₂CO₃, Acetone or CH₂Cl₂ | Cs₂CO₃, THF/MeOH or Mg/MeOH | Typically >90% | Typically >85% | Very stable to acidic and oxidative conditions. Requires strong reducing or specific basic conditions for cleavage. |
| Bn (Benzyl) | BnBr, NaH, DMF or KOH/DMSO | H₂, Pd/C or Na/liq. NH₃ | Typically >90% | Typically >90% | Stable to a wide range of non-reducing conditions. Cleaved by hydrogenolysis. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of indoles are crucial for reproducibility. The following are representative protocols that can be adapted for 5-fluoroindole.
Boc Protection of Indole
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of indole in anhydrous THF, add DMAP and Boc₂O.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the N-Boc-indole.
Boc Deprotection
Materials:
-
N-Boc-indole (1.0 equiv)
-
Trifluoroacetic acid (TFA, 10 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-Boc-indole in CH₂Cl₂.
-
Add TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected indole.
Cbz Protection of Indole
Materials:
-
Indole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl chloroformate (CbzCl, 1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of indole in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add CbzCl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz-indole (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-indole in MeOH or EtOAc.
-
Add the Pd/C catalyst to the solution.
-
Stir the suspension under an atmosphere of H₂ (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected indole.
SEM Protection of Indole
Materials:
-
Indole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of indole in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEMCl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
SEM Deprotection
Materials:
-
N-SEM-indole (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-SEM-indole in anhydrous THF.
-
Add the TBAF solution to the reaction mixture.
-
Reflux the solution for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
To aid in the conceptualization of the protection-deprotection strategy, the following diagrams illustrate the general workflow and the logical relationship in selecting a protecting group.
Caption: General workflow for the use of a protecting group in the synthesis of 5-fluoroindole derivatives.
Caption: Decision matrix for selecting a suitable protecting group based on reaction condition stability.
Conclusion
The choice of a protecting group for 5-fluoroindole is a strategic decision that significantly impacts the overall success of a synthetic route. The Boc group is a versatile choice for its ease of introduction and removal under mild acidic conditions, making it suitable for substrates sensitive to hydrogenolysis. The Cbz group offers orthogonality to acid-labile groups and is ideal for syntheses involving reductions where the Cbz group can be removed simultaneously. The SEM group provides robustness towards a wide array of reagents, including organometallics, and offers an alternative deprotection strategy using fluoride ions. Tosyl and Benzyl groups offer high stability for more demanding reaction sequences. Researchers should carefully consider the planned synthetic steps and the stability of all functional groups present in the molecule to select the most appropriate protecting group for their specific application.
structure-activity relationship of tert-butyl 5-fluoro-1H-indole-1-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 5-Fluoroindole Derivatives and their Biological Activities.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 5-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, often leading to enhanced metabolic stability, binding affinity, and cell permeability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tert-butyl 5-fluoro-1H-indole-1-carboxylate derivatives and related 5-fluoroindole analogs, supported by experimental data from recent studies.
Key Structure-Activity Relationship Insights
The biological activity of 5-fluoroindole derivatives is highly dependent on the nature and position of substituents on the indole ring. Generally, the introduction of specific moieties at the C2, C3, and N1 positions dictates the therapeutic target and potency of these compounds.
-
Antitubercular and Anticancer Activity of Indole-2-Carboxamides: A study focused on indole-2-carboxamides revealed that derivatization at the 2-position of the indole nucleus with various amide functionalities leads to potent antitubercular and anticancer agents. The presence of a fluorine atom at the 4 and 6 positions of the indole ring was found to be compatible with potent activity. For instance, compound 8g in the study, a 4,6-difluoroindole-2-carboxamide derivative, exhibited significant activity against Mycobacterium tuberculosis.[1]
-
Antiviral Activity of 5-Fluoroindole-3-carbonitriles: Research into the antiviral properties of 5-fluoroindole derivatives has identified N-cyclobutyl 5-fluoroindole-3-carbonitriles as potent inhibitors of the Hepatitis C Virus (HCV) replicon. The structure-activity relationship in this series highlighted that 5-fluoroindoles generally exhibit better activity compared to their 4-fluoroindole counterparts.[2]
Data Presentation
The following tables summarize the quantitative data from key studies, showcasing the impact of structural modifications on the biological activity of 5-fluoroindole derivatives.
Table 1: Antitubercular Activity of Indole-2-Carboxamide Derivatives against M. tb H37Rv [1]
| Compound | R | MIC (µM) |
| 8f | 4,6-di-F | 0.62 |
| 8g | 4,6-di-F | 0.32 |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxic Activity of Indole-2-Carboxamide Derivatives against KNS42 (Paediatric Glioblastoma) Cells [1]
| Compound | R | IC50 (µM) |
| 8f | 4,6-di-F | 0.84 |
| 9a | H | 8.25 |
| 15 | 4,6-di-F | 5.04 |
IC50: Half-maximal Inhibitory Concentration
Table 3: Anti-HCV Replicon Activity of N-Cyclobutyl 5-Fluoroindole-3-carbonitrile Derivatives [2]
| Compound | R | EC50 (nM) |
| 25c | 5-F | 4 |
| Analog series | 5-F | 4-460 |
EC50: Half-maximal Effective Concentration
Experimental Protocols
General Synthesis of Indole-2-Carboxamides: [1]
A mixture of the appropriate indole-2-carboxylic acid (1.5 mmol), the desired amine (1.8 mmol), EDC·HCl (1.8 mmol), and DMAP (1.8 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and dichloromethane (DCM) (20 mL total) is stirred at room temperature for 72 hours. The reaction mixture is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.
Antitubercular Activity Assay (Microplate Alamar Blue Assay): [1]
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The compounds are dissolved in DMSO and serially diluted in microplates. The bacterial suspension is added to each well. After incubation, Alamar blue solution is added, and the plates are re-incubated. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assay (MTT Assay): [1]
KNS42 cells are seeded in 96-well plates and incubated overnight. The cells are then treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution is added to each well, and the plates are incubated. The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
HCV Replicon Assay: [2]
HCV replicon-containing cells are seeded in 96-well plates. The cells are then treated with serial dilutions of the test compounds. After incubation, the level of HCV RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay. The EC50 value is determined from the dose-response curve.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the structure-activity relationship of the described compounds.
Caption: General workflow for SAR studies of this compound derivatives.
Caption: Hypothetical signaling pathway inhibited by a 5-fluoroindole derivative.
Caption: Logical relationship between structural modifications and observed biological activities.
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetic properties of compounds derived from tert-butyl 5-fluoro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Comparative Pharmacokinetic Data of 5-Fluoroindole Derivatives
The following tables summarize key in vivo and in vitro pharmacokinetic parameters for representative 5-fluoroindole-containing compounds from published studies. These examples serve to highlight the favorable ADME properties that can be achieved through the incorporation of a 5-fluoroindole moiety.
Table 1: In Vivo Pharmacokinetic Parameters of Representative 5-Fluoroindole Derivatives
| Compound ID | Species | Dose & Route | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Oral Bioavailability (F%) | Reference |
| Compound 26q | Rat | N/A | N/A | N/A | N/A | 62 | [1] |
| Dog | N/A | N/A | N/A | N/A | 78 | [1] | |
| Monkey | N/A | N/A | N/A | N/A | 18 | [1] | |
| FTC | Rat | 10 mg/kg, IV | 0.73 | 1.8 | 1.5 | 90 | [2] |
| Rat | 100 mg/kg, IV | N/A | 1.5 | 1.2 | 65 | [2] |
N/A: Not Available FTC: (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a fluorinated nucleoside analog included for its detailed pharmacokinetic profile.[2]
Table 2: In Vitro ADME Properties of Representative 5-Fluoroindole Derivatives
| Compound Class | Assay | Key Findings | Reference |
| 5-Fluoroindole-3-carbonitrile derivatives | Metabolic Stability | 5-fluoroindoles showed better activity compared to 4-fluoroindole analogues, suggesting potential differences in metabolic stability or target engagement. | [1] |
| Fluoro-substituted δ-tocotrienol derivative | Metabolic Stability (Mouse Liver Microsomes) | Unexpected rapid enzymatic hydrolysis of allylic C-F bonds was observed. | [3] |
| Benzyl derivatives of 5-Fluorouracil | Plasma Protein Binding | Strong binding to rat plasma protein and human serum albumin, with binding increasing with hydrophobicity. | [4] |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are crucial for the reproducibility and interpretation of pharmacokinetic data. The following are standard protocols for assessing metabolic stability, cell permeability, and plasma protein binding.
Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs), providing an estimate of its intrinsic clearance.[5]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsome suspension to the buffer.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated.[5]
Caco-2 Cell Permeability Assay
Objective: To assess the potential for a compound to be absorbed across the human intestinal epithelium using an in vitro model.[6][7]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® plates (e.g., 24-well) with microporous polycarbonate membranes
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., high and low permeability standards)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer (donor compartment).
-
Add fresh transport buffer to the receiver compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and replace with fresh buffer.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of efflux transporters.[6]
Plasma Protein Binding Assay using Equilibrium Dialysis
Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.[8][9]
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus
-
Dialysis membrane (e.g., 8-12 kDa MWCO)
-
Plasma (human or other species)
-
Phosphate buffered saline (PBS)
-
Test compound
-
LC-MS/MS system
Procedure:
-
Spike the test compound into plasma at a known concentration.
-
Add the spiked plasma to one chamber of the dialysis unit (the donor chamber).
-
Add PBS to the other chamber (the receiver chamber).
-
Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours for RED devices).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples by LC-MS/MS.
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.[9]
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the described ADME assays.
Caption: Workflow for key in vitro ADME assays.
Caption: Role of ADME in the drug discovery pipeline.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Pharmacokinetics, oral bioavailability, and metabolic disposition in rats of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a nucleoside analog active against human immunodeficiency virus and hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil derivatives with serum protein binding potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
A Comparative Guide to the In Vitro Efficacy of Novel Compounds Derived from Tert-butyl 5-fluoro-1H-indole-1-carboxylate
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a fluorine atom, particularly at the 5-position, can significantly enhance the therapeutic properties of these molecules by altering their electronic characteristics, lipophilicity, and metabolic stability. This guide provides a comparative analysis of the in vitro biological activities of various compounds synthesized from the common precursor, tert-butyl 5-fluoro-1H-indole-1-carboxylate. The following sections present quantitative data from anticancer, antimicrobial, and enzyme inhibition assays, accompanied by detailed experimental protocols and visual workflows to aid researchers in the field of drug discovery and development.
Anticancer Activity
Derivatives of 5-fluoroindole have demonstrated significant potential as anticancer agents by targeting a variety of cellular mechanisms. The strategic placement of the fluorine atom can lead to enhanced potency and selectivity against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of several 5-fluoroindole derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Chalcone-based 5-fluoroindoles | Compound 11 | HCT116 (Colorectal) | 4.52 nM | [1] |
| CT26 (Colorectal) | 18.69 nM | [1] | ||
| CRC organoids | 1.8–2.5 nM | [1] | ||
| 4-fluoroindolines | Derivative 24a | PERK enzyme inhibition | 0.8 nM | [1] |
| 5-fluoroindole-2-carboxylic acid | Compound 10 | APE1 enzyme inhibition | 10 µM | [1] |
| Indole-thiadiazole derivatives | Compound 10b | A549 (Lung) | 12.0 nM | [2] |
| K562 (Leukemia) | 10 nM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][4]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
5-fluoroindole derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives. A vehicle control (DMSO) should also be included.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be incubated for a further 12 hours to ensure complete dissolution.[5]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity
Fluorinated indoles have also emerged as a promising class of antimicrobial agents, with activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various 5-fluoroindole derivatives against selected microorganisms.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole | Compound 3d | MRSA | <3.125 | [6] |
| Indole-triazole | Compound 3d | C. krusei | <3.125 | [6] |
| 5-Fluoroindole | Parent Compound | M. tuberculosis | >12.5 | [4] |
| 5/6-fluoroindole-2,3-diones | Various | S. albus (Gram +) | N/A | [7] |
| E. coli (Gram -) | N/A | [7] |
Note: Specific MIC values for the 5/6-fluoroindole-2,3-diones were not provided in the abstract, but their activity was screened.
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microtiter plates (U-bottom)
-
5-fluoroindole derivative stock solutions
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control (standard antibiotic/antifungal) and negative control (broth only)
-
Microplate incubator and reader
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the microtiter plate wells using the appropriate broth. A wide range of concentrations should be tested (e.g., 0.0019 to 256 µg/mL).[8]
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells for a positive control (microorganism with a known effective drug), a negative control (broth only), and a growth control (microorganism in broth without any compound).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or by measuring the optical density with a microplate reader.
Enzyme Inhibition
Beyond direct cytotoxicity and antimicrobial effects, 5-fluoroindole derivatives have been synthesized and evaluated as potent and selective inhibitors of various enzymes implicated in disease.
Comparative Enzyme Inhibition Data
This table summarizes the inhibitory activity of different 5-fluoroindole derivatives against specific enzyme targets.
| Compound Class | Specific Derivative | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |
| 5-fluoro-2-oxindole | Compound 3f | α-Glucosidase | IC₅₀ = 35.83 ± 0.98 µM | [9][10] |
| Compound 3i | α-Glucosidase | IC₅₀ = 56.87 ± 0.42 µM | [9][10] | |
| Compound 3d | α-Glucosidase | IC₅₀ = 49.89 ± 1.16 µM | [9][10] | |
| Acarbose (Reference) | α-Glucosidase | IC₅₀ = 569.43 ± 43.72 µM | [9][10] | |
| 5-fluoroindolylmethylene hydrazone | Compound 2a | Carbonic Anhydrase I (hCA I) | Kᵢ = 32.28 ± 7.09 nM | [11] |
| Carbonic Anhydrase II (hCA II) | Kᵢ = 8.79 ± 1.92 nM | [11] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Objective: To determine the IC₅₀ value of a compound for α-glucosidase inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (5-fluoroindole derivatives)
-
Acarbose (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add a solution of α-glucosidase to a phosphate buffer.
-
Inhibitor Addition: Add various concentrations of the test compounds or the positive control (acarbose) to the wells and pre-incubate with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, pNPG.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃). The enzymatic hydrolysis of pNPG produces p-nitrophenol, which is a yellow-colored product.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (enzyme and substrate without inhibitor). The IC₅₀ value is then determined from the dose-response curve.
Signaling Pathway: α-Glucosidase Inhibition and Glucose Metabolism
α-Glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents [mdpi.com]
- 6. turkjps.org [turkjps.org]
- 7. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Synthesis of Tert-Butyl 5-Fluoro-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to tert-butyl 5-fluoro-1H-indole-1-carboxylate, a valuable building block in medicinal chemistry. The routes discussed are the direct N-Boc protection of 5-fluoroindole and a multi-step Leimgruber-Batcho synthesis of the 5-fluoroindole core followed by N-Boc protection. This comparison aims to assist researchers in selecting the most suitable method based on factors such as efficiency, availability of starting materials, and scalability.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Direct N-Boc Protection | Route 2: Leimgruber-Batcho Synthesis & N-Boc Protection |
| Starting Material | 5-Fluoro-1H-indole | 4-Fluoro-2-nitrotoluene |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP) | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reducing agent (e.g., Raney Nickel, H₂), (Boc)₂O, DMAP |
| Number of Steps | 1 | 2 |
| Reaction Conditions | Room temperature | Step 1: Elevated temperature for enamine formation, followed by reduction. Step 2: Room temperature. |
| Reported Yield | High (typically 87-98% for analogous compounds)[1][2] | High (e.g., 92% for a similar 5-fluoroindole derivative in the cyclization step)[3] |
| Overall Yield (Estimated) | >90% | ~80-90% |
| Advantages | - Simple, one-step procedure- High-yielding- Readily available starting material | - Starts from a simpler, less expensive precursor- High-yielding cyclization |
| Disadvantages | - 5-Fluoroindole can be more expensive than the precursor for Route 2. | - Two-step process- Requires handling of potentially hazardous reagents (e.g., Raney Nickel) |
Visualizing the Synthetic Pathways
Route 1: Direct N-Boc Protection
Caption: Direct N-Boc protection of 5-fluoroindole.
Route 2: Leimgruber-Batcho Synthesis and N-Boc Protection
Caption: Leimgruber-Batcho synthesis of 5-fluoroindole followed by N-Boc protection.
Experimental Protocols
Route 1: Direct N-Boc Protection of 5-Fluoro-1H-indole
This protocol is adapted from established procedures for the N-Boc protection of indoles[1][2].
Materials:
-
5-Fluoro-1H-indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-1H-indole (1.0 equivalent) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 to 1.0 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Route 2: Leimgruber-Batcho Synthesis of 5-Fluoro-1H-indole and Subsequent N-Boc Protection
This two-step protocol is based on the well-established Leimgruber-Batcho indole synthesis[3][4][5].
Step 1: Synthesis of 5-Fluoro-1H-indole
Materials:
-
4-Fluoro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Reducing agent (e.g., Raney Nickel and Hydrazine hydrate, or Palladium on carbon and Hydrogen gas)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) for enamine formation; Ethanol or Methanol for reduction)
Procedure:
-
Enamine Formation: In a reaction vessel, combine 4-fluoro-2-nitrotoluene (1.0 equivalent), N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents), and pyrrolidine (1.1-1.5 equivalents) in a suitable solvent like DMF.
-
Heat the mixture (typically at reflux) for several hours until the formation of the enamine intermediate is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often a colored solid or oil.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent such as ethanol or methanol.
-
Add the reducing agent. For example, add a catalytic amount of Raney Nickel, and then carefully add hydrazine hydrate portion-wise. Alternatively, use palladium on carbon and subject the mixture to a hydrogen atmosphere.
-
The reaction is often exothermic and may require cooling. Stir the mixture at room temperature or with gentle heating until the cyclization is complete (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 5-fluoro-1H-indole by column chromatography on silica gel.
Step 2: N-Boc Protection of 5-Fluoro-1H-indole
Follow the detailed protocol provided in Route 1 using the 5-fluoro-1H-indole synthesized in Step 1 of this route.
References
The Strategic Advantage of Tert-Butyl 5-Fluoro-1H-indole-1-carboxylate in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts the efficiency, regioselectivity, and ultimate success of a synthetic route. Among the myriad of indole derivatives available, tert-butyl 5-fluoro-1H-indole-1-carboxylate has emerged as a particularly advantageous scaffold. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, detailed protocols, and visualizations to illuminate its strategic value in the synthesis of complex molecules.
The utility of this compound stems from the synergistic interplay of its two key structural features: the fluorine atom at the 5-position and the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the indole ring, influencing its reactivity and providing a valuable tool for bioisosteric replacement in medicinal chemistry. The Boc group, a robust yet readily cleavable protecting group, directs reactions to specific positions and enhances the substrate's stability and solubility.
Enhanced Performance in Key Synthetic Transformations: A Comparative Analysis
The advantages of using this compound are most evident in a range of fundamental synthetic transformations. Below, we compare its performance with alternative indole substrates.
Electrophilic Substitution: Regioselectivity and Yield
The Boc protecting group is known to direct electrophilic substitution to the C3 position of the indole ring. In the case of 5-fluoro-N-Boc-indole, this directing effect is maintained, leading to predictable and high-yielding reactions.
Table 1: Comparison of Nitration Reactions on N-Protected Indoles
| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | tert-Butyl 1H-indole-1-carboxylate | (CF₃CO)₂O, NMe₄NO₃, CH₃CN, 0-5 °C, 4 h | tert-Butyl 3-nitro-1H-indole-1-carboxylate | 91 (on 100g scale) | [1] |
| 2 | 1-Benzyl-1H-indole | (CF₃CO)₂O, NMe₄NO₃, CH₃CN, 0-5 °C, 4 h | 1-Benzyl-3-nitro-1H-indole | Medium Yield | [1] |
| 3 | 1-Phenyl-1H-indole | (CF₃CO)₂O, NMe₄NO₃, CH₃CN, 0-5 °C, 4 h | 3-Nitro-1-phenyl-1H-indole | Slightly Increased Yield | [1] |
| 4 | tert-Butyl 5-bromo-1H-indole-1-carboxylate | (CF₃CO)₂O, NMe₄NO₃, CH₃CN, 0-5 °C, 4 h | tert-Butyl 5-bromo-3-nitro-1H-indole-1-carboxylate | Good to Excellent | [1] |
| 5 | tert-Butyl 5-nitro-1H-indole-1-carboxylate | (CF₃CO)₂O, NMe₄NO₃, CH₃CN, 0-5 °C, 4 h | tert-Butyl 3,5-dinitro-1H-indole-1-carboxylate | Good to Excellent | [1] |
Data compiled from a study on regioselective nitration, highlighting the efficiency of the reaction on N-Boc protected indoles.[1]
The data indicates that the N-Boc group is highly effective in directing nitration to the 3-position with excellent yields, even on a large scale.[1] The presence of a halogen or another nitro group at the 5-position does not impede the reaction.[1]
Metalation and Subsequent Functionalization
Experimental Protocols
General Procedure for N-Boc Protection of Indoles
This protocol is adapted from a standard procedure for the protection of a substituted indole.[2][3]
Materials:
-
Substituted 1H-indole (e.g., 5-fluoro-1H-indole) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted 1H-indole and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl substituted-1H-indole-1-carboxylate.
General Procedure for Electrophilic Nitration of N-Boc-Indole
This protocol is based on a reported method for the regioselective nitration of N-Boc indoles.[1]
Materials:
-
tert-Butyl 1H-indole-1-carboxylate (1.0 mmol)
-
Tetramethylammonium nitrate (NMe₄NO₃) (1.1 mmol)
-
Trifluoroacetic anhydride ((CF₃CO)₂O) (2.0 mmol)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a solution of tert-butyl 1H-indole-1-carboxylate in acetonitrile, add tetramethylammonium nitrate.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic anhydride in acetonitrile to the cooled mixture.
-
Stir the reaction at 0-5 °C for the appropriate time, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl 3-nitro-1H-indole-1-carboxylate.
Conclusion
This compound stands out as a superior building block in organic synthesis due to the combined benefits of the 5-fluoro substituent and the N-Boc protecting group. The fluorine atom enhances metabolic stability and offers opportunities for tuning the biological activity of target molecules. The Boc group provides robust protection, directs regioselectivity in key reactions, and can be removed under mild conditions. The experimental evidence, though not always in direct head-to-head comparisons, strongly supports the utility of this reagent for achieving high yields and predictable outcomes in the synthesis of complex indole-containing compounds. For researchers in drug discovery and development, the strategic use of this compound can lead to more efficient and successful synthetic campaigns.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-butyl 5-fluoro-1H-indole-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the disposal procedures for tert-butyl 5-fluoro-1H-indole-1-carboxylate, a common intermediate in pharmaceutical synthesis. While a specific Safety Data Sheet (SDS) for this exact compound was not located, this guidance is based on information from SDSs of structurally similar fluoro-indole derivatives.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2][3] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2][3] If the person feels unwell, seek medical advice.[3]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
Spill Containment and Cleanup
In the event of a spill, prevent the substance from entering drains or waterways.[1][4] For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][4] Avoid generating dust. For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite) and transfer it to a sealed container for disposal.
Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2][3][4] It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Key Disposal Steps:
-
Containerization: Collect waste material in a clearly labeled, sealed, and compatible container.
-
Labeling: The container must be accurately labeled with the chemical name ("this compound") and any associated hazard warnings.
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[3]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste management company.
Hazard and Incompatibility Data
Based on analogous compounds, this compound is expected to be a skin, eye, and respiratory irritant.[1][2] The following table summarizes key safety and incompatibility information.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF) | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides essential information for the safe disposal of this compound, promoting a secure laboratory environment and responsible chemical management. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Safeguarding Research: A Comprehensive Guide to Handling tert-butyl 5-fluoro-1H-indole-1-carboxylate
Hazard Profile
Based on analogous compounds, tert-butyl 5-fluoro-1H-indole-1-carboxylate is anticipated to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6][7] All handling procedures should be designed to minimize contact and inhalation.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][8] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[8][9] | To prevent skin contact. Gloves should be inspected before use and changed regularly. |
| Body Protection | A full-length laboratory coat.[8][9] | To minimize skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood.[4][8] An N95 dust mask may be appropriate for handling the solid to avoid inhalation of dust particles.[10] | To prevent inhalation of dust or vapors. |
| Foot Protection | Closed-toe shoes.[8] | To protect feet from spills. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination.
1. Preparation:
-
Review Safety Information: Before commencing any work, thoroughly review the safety information for structurally similar compounds.[10]
-
Don PPE: Wear all recommended personal protective equipment.[2]
-
Ventilation: Ensure all work is conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[4][8]
2. Handling:
-
Avoid Dust Generation: Handle the solid material carefully to prevent the formation of dust.[10]
-
Weighing: If weighing the solid, do so within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. Storage:
-
Container: Keep the compound in a tightly sealed and clearly labeled container.[2][4][10]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.
-
Waste Collection: Collect all chemical waste, including unused material and contaminated consumables (e.g., gloves, weigh boats), in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the waste according to institutional and local regulations for chemical waste.[1][2][4] This typically involves an approved waste disposal plant.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
